3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-PSQAKQOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276262 | |
| Record name | L-Cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26524-60-7 | |
| Record name | L-Cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: Synthesis, and Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific studies on the discovery, synthesis, and biological activity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. This guide is constructed based on established principles of nucleoside chemistry and pharmacology, drawing parallels from closely related fluorinated, azido, and L-configuration nucleoside analogs. All experimental protocols, quantitative data, and mechanistic pathways are presented as illustrative examples based on these related compounds and should not be considered as experimentally verified data for the title compound.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Chemical modifications of the sugar moiety and the nucleobase have led to the development of potent drugs that can selectively target viral or cancer cell replication. The introduction of a fluorine atom, an azido group, and the unnatural L-configuration are key modifications known to enhance the therapeutic properties of nucleoside analogs.
Postulated Synthesis
The synthesis of this compound would likely follow a convergent approach, involving the synthesis of a modified L-ribose sugar and subsequent glycosylation with 5-fluorocytosine. The general strategy for synthesizing fluorinated nucleosides often involves either direct fluorination of a nucleoside precursor or coupling a pre-fluorinated sugar with a nucleobase.
Key Synthetic Steps (Hypothetical Protocol)
A plausible synthetic route, adapted from general methods for synthesizing modified nucleosides, is outlined below.
Step 1: Preparation of the L-ribose derivative. Starting from L-xylose, a multi-step synthesis would be employed to introduce the azido group at the 3' position.
Step 2: Glycosylation. The activated sugar derivative would then be coupled with silylated 5-fluorocytosine in the presence of a Lewis acid catalyst to form the nucleoside.
Step 3: Deprotection. Finally, removal of the protecting groups would yield the target compound, this compound.
Experimental Workflow Diagram
In Vitro Antiviral Activity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Technical Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the in vitro antiviral activity of the nucleoside analogue 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. Despite its classification as a potential antiviral agent, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific studies detailing its efficacy against viral pathogens. This document, therefore, serves a dual purpose: to transparently report the current lack of specific antiviral data for this compound and to provide a robust framework for its future evaluation. By drawing parallels with structurally related and well-characterized nucleoside analogues, this guide outlines the presumed mechanism of action, details established experimental protocols for in vitro antiviral and cytotoxicity testing, and presents logical workflows for screening and characterization. This information is intended to equip researchers and drug development professionals with the necessary background and methodologies to investigate the antiviral potential of this compound.
Introduction
Nucleoside analogues represent a cornerstone of antiviral chemotherapy, with numerous approved drugs for the treatment of infections caused by HIV, Hepatitis B and C viruses, and Herpes viruses. These compounds typically function as chain terminators of viral DNA or RNA synthesis, following intracellular phosphorylation to their active triphosphate form. This compound is a synthetic nucleoside derivative characterized by an azido group at the 3' position of the sugar moiety, a fluorine atom at the 5-position of the cytosine base, and an L-configuration of the nucleoside. While chemical suppliers list this compound and suggest its potential as an antiviral agent based on its structural features, specific data on its biological activity is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the methodologies that can be employed to assess its in vitro antiviral profile.
Putative Mechanism of Action
The proposed antiviral mechanism of this compound is based on the well-established action of other 3'-azido nucleoside analogues, such as Zidovudine (AZT). The key steps are as follows:
-
Cellular Uptake: The compound is transported into the host cell.
-
Intracellular Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside analogue to its monophosphate, diphosphate, and finally to the active triphosphate form.
-
Viral Polymerase Inhibition: The triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase or polymerase.
-
Chain Termination: If incorporated into the growing viral DNA or RNA chain, the absence of a 3'-hydroxyl group due to the presence of the 3'-azido group prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
The L-configuration of the nucleoside may influence its interaction with viral and cellular enzymes, potentially offering a different resistance profile or toxicity spectrum compared to D-nucleosides.
Figure 1: Putative mechanism of action for 3’-azido nucleoside analogues.
Quantitative Data on Antiviral Activity
As of the date of this publication, there is no specific quantitative data available in the scientific literature for the in vitro antiviral activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| e.g., HIV-1 | e.g., MT-4 | Data Not Available | Data Not Available | Data Not Available |
| e.g., HBV | e.g., HepG2.2.15 | Data Not Available | Data Not Available | Data Not Available |
| e.g., HCV | e.g., Huh-7 | Data Not Available | Data Not Available | Data Not Available |
EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of the host cells by 50%. SI: Selectivity Index, a measure of the compound's therapeutic window.
Recommended Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Host cell line (e.g., Vero, MT-4, HepG2, Huh-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound).
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the compound that inhibits viral replication, measured by the reduction in the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
This compound
-
Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the culture medium and infect the cells with the virus at a known multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the compound. Include a "virus only" control (no compound) and a "cells only" control.
-
Incubate until plaques are visible (typically 3-10 days, depending on the virus).
-
Fix the cells (e.g., with formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the in vitro screening of a novel antiviral compound.
Figure 2: General workflow for in vitro antiviral drug screening.
Conclusion
While this compound possesses structural motifs suggestive of antiviral activity, there is a clear gap in the scientific literature regarding its in vitro efficacy. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to systematically evaluate its potential as an antiviral agent. The methodologies outlined herein for assessing cytotoxicity and antiviral activity are standard in the field and will allow for the generation of robust and comparable data. Future studies are essential to determine if this compound or its derivatives warrant further development as therapeutic agents.
An In-depth Technical Guide to 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Pyrimidine Nucleoside Analog for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine, a pyrimidine nucleoside analog. Contrary to some classifications, it is crucial to note that this compound is a derivative of cytidine, a pyrimidine, not a purine. This document details its presumed mechanism of action, cellular uptake, and metabolic activation, drawing parallels with structurally related L-nucleoside analogs. While specific quantitative data for this exact molecule is limited in publicly available literature, representative data from analogous compounds are presented. Detailed experimental protocols for the synthesis and biological evaluation of such nucleoside analogs are provided to guide research and development efforts.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their structural similarity to natural nucleosides allows them to be recognized by cellular and viral enzymes, leading to the disruption of nucleic acid synthesis and induction of apoptosis. This compound is a synthetic L-nucleoside analog incorporating both a 3'-azido group and a 5-fluoro modification to the cytidine scaffold. The L-configuration offers potential advantages, including reduced susceptibility to degradation by some host enzymes and unique interactions with viral polymerases.
Chemical and Physical Properties
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₉H₁₁FN₆O₄ |
| Molecular Weight | 286.22 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in DMSO and polar organic solvents. |
| Chemical Class | Pyrimidine Nucleoside Analog[1][2] |
Mechanism of Action
The mechanism of action for this compound is anticipated to be similar to other 3'-azido substituted nucleoside analogs, such as Zidovudine (AZT). The primary mode of action involves the inhibition of DNA synthesis.[3]
-
Cellular Uptake and Phosphorylation: The analog is transported into the cell via nucleoside transporters. Inside the cell, it is sequentially phosphorylated by host cell kinases to its active triphosphate form.[4][5]
-
Chain Termination: The triphosphate analog acts as a competitive inhibitor of viral or cellular DNA polymerases. Upon incorporation into a growing DNA strand, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination.[6]
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of terminated DNA fragments can trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).
A novel cytidine analog, 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptotic gene expression (upregulation of Bax and downregulation of Bcl-2 and Bcl-xl).[7] It also causes cell cycle arrest at the G2/M phase.[7]
Quantitative Data
| Compound | Cell Line | Time Point | IC₅₀ (µM) | Reference |
| 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) | Dalton's Lymphoma (DL) | 24 h | 1 | [7] |
| 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) | Dalton's Lymphoma (DL) | 48 h | 0.5 | [7] |
| 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) | Dalton's Lymphoma (DL) | 72 h | 0.1 | [7] |
Experimental Protocols
General Synthesis of 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine
A precise, step-by-step synthesis protocol for this compound is not detailed in the available literature. However, a general synthetic strategy can be proposed based on established methods for the synthesis of fluorinated and azido-substituted nucleosides.[8][9][10][11] The synthesis would likely involve a multi-step process starting from a suitable L-ribose derivative.
Key Synthetic Steps:
-
Protection: The hydroxyl groups of the starting L-ribose derivative would be protected to ensure regioselectivity in subsequent steps.
-
Azidation: The 3'-hydroxyl group would be converted to a leaving group, followed by nucleophilic substitution with an azide source (e.g., sodium azide).
-
Glycosylation: The modified sugar would be coupled with silylated 5-fluorocytosine to form the nucleoside.
-
Deprotection: The protecting groups would be removed to yield the final product.
-
Purification: The final compound would be purified using techniques such as column chromatography and recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[12][13][14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC₅₀ value.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).[15][16]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Overlay medium (e.g., medium with low-melting-point agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.
Cellular Uptake and Metabolism
The cellular uptake and metabolism of L-nucleoside analogs are critical for their therapeutic efficacy.
L-nucleoside analogs are generally transported into cells by the same transporters as their D-enantiomers, although the efficiency may vary. Once inside the cell, they must be phosphorylated to their triphosphate form to become active. This phosphorylation is carried out by cellular nucleoside and nucleotide kinases. The efficiency of this phosphorylation cascade is a key determinant of the analog's potency.
Conclusion
This compound is a pyrimidine nucleoside analog with potential as an antiviral or anticancer agent. Its mechanism of action is expected to involve the termination of DNA synthesis following cellular uptake and phosphorylation. While specific biological data for this compound is limited, this guide provides a framework for its synthesis, biological evaluation, and understanding of its mechanism of action based on current knowledge of related nucleoside analogs. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine - Immunomart [immunomart.com]
- 3. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro activity of long-chain 5'-O-[(alkoxycarbonyl)phosphinyl]-3'-azido-3'-deoxythymidines against wild-type and AZT- and foscarnet-resistant strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Biological Properties of 5-Substituted 3'-Azido Pyrimidine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological properties of 5-substituted 3'-azido pyrimidine nucleosides, a class of compounds renowned for their significant therapeutic potential. This document delves into their antiviral and anticancer activities, mechanisms of action, and structure-activity relationships, supported by quantitative data and detailed experimental methodologies.
Introduction to 3'-Azido Pyrimidine Nucleosides
Nucleoside analogs are cornerstones of modern chemotherapy, targeting viral and cancerous cells by interfering with nucleic acid synthesis. The 3'-azido pyrimidine nucleosides, characterized by an azido (-N₃) group at the 3' position of the sugar moiety and various substituents at the 5-position of the pyrimidine base, represent a critical family within this class. The archetypal member, 3'-azido-3'-deoxythymidine (AZT, Zidovudine), was the first drug approved for the treatment of HIV/AIDS and remains a subject of extensive research. These modifications confer unique biological activities, primarily by acting as chain terminators for DNA synthesis catalyzed by viral reverse transcriptases and, in some contexts, cellular polymerases. This guide explores the key biological activities and underlying molecular mechanisms that make these compounds potent therapeutic agents.
Antiviral Properties
The most prominent biological activity of this class of nucleosides is their potent antiviral effect, particularly against retroviruses like the Human Immunodeficiency Virus (HIV).
Anti-HIV Activity and Mechanism of Action
Nucleosides bearing a 3'-azido group on the sugar ring exhibit the most potent antiviral activity against HIV-1.[1] The mechanism involves intracellular phosphorylation to the active 5'-triphosphate form, which then acts as a competitive inhibitor and, more importantly, a chain terminator of the viral reverse transcriptase (RT).
The general workflow for the antiviral mechanism of action is as follows:
Figure 1: Mechanism of Reverse Transcriptase Inhibition. The 3'-azido nucleoside is phosphorylated to its active triphosphate form, which is incorporated by viral reverse transcriptase, leading to the termination of viral DNA chain elongation.
Structure-Activity Relationships (SAR) for Anti-HIV Agents
Systematic studies have elucidated key structural features that govern the anti-HIV potency of these compounds[1]:
-
3'-Azido Group : This feature is paramount for potent activity.[1] Replacing it with an amino or iodo group diminishes the antiviral effect.[1]
-
5-Position Substitution : Small alkyl groups such as hydrogen (H), methyl (CH₃), and ethyl (C₂H₅) at this position yield derivatives with the highest potency.[1] Larger alkyl groups or a bromovinyl substitution significantly reduce potency.[1]
-
Pyrimidine Ring : Replacing the uracil ring with cytosine or 5-methylcytosine can produce analogs with high potency and low toxicity.[1]
-
5'-Hydroxy Group : Modification of the 5'-hydroxy group markedly reduces antiviral activity, as it is essential for the initial phosphorylation step.[1]
Based on these relationships, compounds like 3'-azido-2',3'-dideoxyuridine, 3'-azido-5-ethyl-2',3'-dideoxyuridine, and 3'-azido-2',3'-dideoxycytidine have been identified as potent and selective anti-HIV-1 agents.[1]
Anticancer Properties
Beyond their antiviral effects, 3'-azido pyrimidine nucleosides have demonstrated significant potential as anticancer agents, acting through several distinct mechanisms.
Cytotoxic Activity
Various 5-substituted 3'-azido and related 3'-amino pyrimidine nucleosides have shown cytotoxic activity against neoplastic cell lines.[2][3] For instance, certain derivatives are active against murine L1210 and sarcoma 180 (S-180) cells in vitro.[2][3] Notably, in some studies, the 3'-amino counterparts were found to be more active than the 3'-azido derivatives.[2]
Quantitative Anticancer Data Summary
| Compound Class/Name | Cell Line | Activity Metric | Value (µM) | Reference |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | L1210 | ED₅₀ | 15 | [2] |
| Sarcoma 180 | ED₅₀ | 1 | [2] | |
| 3'-Amino-2',3'-dideoxycytidine | L1210 | ED₅₀ / ID₅₀ | 0.7 | [2][3] |
| Sarcoma 180 | ED₅₀ / ID₅₀ | 4 | [2][3] | |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | L1210 | ED₅₀ | 10 | [2] |
| Sarcoma 180 | ED₅₀ | 1 | [2] |
Mechanisms of Anticancer Action
The anticancer effects are multifaceted and include telomerase inhibition, effects on DNA polymerases, and radiosensitization.
-
Telomerase Inhibition : Telomerase, a reverse transcriptase active in over 85% of human cancers, is a key target for cancer therapy.[4] AZT has been shown to effectively inhibit the telomerase activity of human ovarian cancer cells in a time- and dose-dependent manner, leading to reduced cell viability and the induction of apoptosis.[4]
Figure 2: Mechanism of Telomerase Inhibition by AZT. Active AZT-Triphosphate inhibits the telomerase enzyme, preventing telomere elongation and ultimately leading to cancer cell apoptosis.
-
Inhibition of DNA Polymerases and Exonucleases : The 5'-triphosphate of AZT (AZT-TP) inhibits mammalian DNA polymerase gamma, the mitochondrial DNA polymerase.[5] This inhibition occurs in competition with the natural substrate dTTP, but unlike in reverse transcriptase, AZT-TP is not incorporated into the DNA by polymerase gamma.[5] This interaction is a major contributor to the cellular toxicity associated with the drug. Furthermore, 3'-azido-3'-deoxythymidine 5'-monophosphate (AZT-MP) can inhibit the 3' to 5' exonuclease (proofreading) activity of DNA polymerases.[6] This may increase the incorporation of AZT into host DNA and inhibit DNA repair, contributing to both toxicity and potential mutagenic effects.[6]
-
Radiosensitization : Azido-nucleosides can enhance the effects of radiation therapy.[7][8] Upon exposure to radiation, these compounds can undergo dissociative electron attachment (DEA), a process that creates highly reactive nitrogen-centered radicals.[7][8] These radicals can induce significant DNA damage, augmenting the cell-killing effect of radiation in tumor cells.[7] The specific type of radical formed depends on the position of the azido substitution on the pyrimidine base.[7][8]
Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the biological properties of 5-substituted 3'-azido pyrimidine nucleosides.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Figure 3: Workflow for an MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., L1210, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the test nucleoside in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses a compound's ability to inhibit HIV-1 replication in primary human cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and IL-2 to induce cell proliferation and expression of HIV co-receptors.
-
Infection and Treatment: Wash the stimulated cells and infect them with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) for 2 hours. After infection, wash the cells to remove the free virus and resuspend them in fresh medium.
-
Culturing: Plate the infected cells into 96-well plates containing serial dilutions of the test nucleoside. Include an untreated virus control and an uninfected cell control.
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ atmosphere.
-
Endpoint Measurement: On day 7, collect the cell culture supernatant. Measure the level of HIV-1 replication by quantifying the amount of p24 antigen using a commercial ELISA kit or by measuring reverse transcriptase activity.
-
Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control. Determine the effective concentration that inhibits replication by 50% (EC₅₀). Simultaneously, assess cell viability using a method like the MTT assay to determine the cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
Conclusion and Future Perspectives
5-substituted 3'-azido pyrimidine nucleosides are a versatile class of compounds with well-established antiviral and emerging anticancer activities. Their mechanism of action, centered on the termination of DNA synthesis, makes them potent inhibitors of viral reverse transcriptases and telomerase. The structure-activity relationships highlight the critical roles of the 3'-azido group and the 5-position substituent in modulating biological potency and selectivity. However, the clinical utility of these agents can be limited by cellular toxicity, primarily through the inhibition of mitochondrial DNA polymerase gamma and the host cell's DNA proofreading machinery.
Future research in this field should focus on the design of novel analogs with improved selectivity indices. Prodrug strategies, such as the phosphoramidate approach used in "Compound 003"[9], could enhance targeted delivery and reduce off-target toxicity. Furthermore, exploring the radiosensitizing properties of these nucleosides offers a promising avenue for combination therapies in oncology. A deeper understanding of the molecular interactions with cellular polymerases and repair enzymes will be crucial for developing the next generation of safer and more effective 3'-azido pyrimidine nucleoside-based therapeutics.
References
- 1. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5'-triphosphates of 3'-azido-3'-deoxythymidine and 2', 3'-dideoxynucleosides inhibit DNA polymerase gamma by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Site of Azido Substitution in a Pyrimidine Nucleobase Dictates the Type of Nitrogen-Centered Radical Formed after Dissociative Electron Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-cancer activity profile of 3'-azidothymidine 5'-[p-methoxyphenyl methoxyalaninyl phosphate] (Compound 003), a novel nucleoside analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Profile of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific preliminary cytotoxicity data (e.g., IC50 values) or detailed, peer-reviewed experimental protocols for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. The information presented herein is a comprehensive guide based on the known cytotoxic properties and mechanisms of closely related nucleoside analogs, including 3'-azido and 5-fluoro substituted pyrimidine derivatives. This document is intended to provide a foundational understanding and framework for designing and interpreting future cytotoxicity studies of the title compound.
Introduction
This compound is a synthetic L-nucleoside analog. Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic effect is contingent on their structural similarity to endogenous nucleosides, allowing them to be recognized and metabolized by cellular or viral enzymes. Modifications to the sugar moiety, such as the introduction of an azido group at the 3' position, and to the pyrimidine base, like fluorination at the 5-position, are key strategies to imbue these molecules with cytotoxic or antiviral properties.
The "L" configuration (levorotatory) of the sugar is an important stereochemical feature. While most naturally occurring nucleosides are in the "D" (dextrorotatory) configuration, L-nucleoside analogs have demonstrated potent biological activities, sometimes with an improved safety profile due to differential recognition by human versus viral or cancer-associated enzymes.
Presumed Mechanism of Action
Based on the mechanisms of action of related 3'-azido and 5-fluoro nucleoside analogs, the cytotoxic effects of this compound are likely mediated through the following pathways:
-
Inhibition of DNA Synthesis: Like many nucleoside analogs, the primary mechanism of cytotoxicity is expected to be the inhibition of DNA synthesis.[1] Following cellular uptake, the compound would undergo intracellular phosphorylation by nucleoside and nucleotide kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases. Incorporation of the 3'-azido modified nucleotide into a growing DNA strand would lead to chain termination, as the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.
-
Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA strand breaks are potent triggers for programmed cell death, or apoptosis.[1] It is anticipated that treatment with this compound would lead to the activation of apoptotic signaling cascades.
The general pathway for the activation and action of a cytotoxic nucleoside analog is depicted below.
Caption: General mechanism of action for a cytotoxic nucleoside analog.
Quantitative Cytotoxicity Data of Related Analogs
While no specific data exists for this compound, the following table summarizes the cytotoxic activity of structurally similar compounds against various cancer cell lines. This information provides a valuable reference for estimating the potential potency of the title compound.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Murine L1210 | Not Stated | ED50 | 10 | [2] |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | Not Stated | ED50 | 1 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | Ovarian HO-8910 | MTT Assay | IC50 | >100 (72h) | [3] |
Note: A study on various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides found that the 3'-azido derivatives were less active in comparison with their 3'-amino counterparts.[2]
Experimental Protocols for Cytotoxicity Assessment
The following is a generalized protocol for assessing the in vitro cytotoxicity of a nucleoside analog, based on standard methodologies such as the MTT or resazurin assay.
4.1. Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be selected, for example, from the NCI-60 panel, representing different tumor types (e.g., leukemia, colon, breast, lung).
-
Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere of 5% CO2.
4.2. Cytotoxicity Assay (MTT Assay Example)
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
The workflow for a typical in vitro cytotoxicity experiment is outlined in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the antitumor mechanisms, clinical efficacy, and experimental evaluation of purine nucleoside analogs (PNAs), a critical class of antimetabolite drugs. PNAs are structural mimics of natural purines, adenosine, and guanosine, and are highly effective in treating various hematological malignancies.[1][2][3] This document outlines their core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways they modulate.
Core Mechanism of Action
Purine nucleoside analogs exert their cytotoxic effects primarily by interfering with nucleic acid synthesis and repair.[4][5][6] Although individual agents have unique properties, they share a common metabolic activation pathway. Following administration, PNAs are transported into the cell and undergo intracellular phosphorylation by kinases, such as deoxycytidine kinase, to their active triphosphate metabolites.[7][8][9] These active forms then competitively inhibit key enzymes involved in DNA synthesis and repair, are incorporated into DNA and RNA, and ultimately trigger programmed cell death (apoptosis).[6][8][10][11]
Caption: General metabolic activation and mechanism of action for purine nucleoside analogs.
Profiles of Key Purine Nucleoside Analogs
Several PNAs have been approved by the FDA and are integral in treating hematological cancers.[2][6]
Fludarabine is a fluorinated purine analog widely used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[7][11][12] Its active metabolite, F-ara-ATP, inhibits DNA polymerase and ribonucleotide reductase, leading to the termination of DNA chain elongation and inducing apoptosis.[7][8][11] Fludarabine is also known to be active against non-dividing cells.[9]
Cladribine (2-chlorodeoxyadenosine) is highly effective in treating hairy cell leukemia (HCL) and has shown activity in other lymphoid malignancies and multiple sclerosis.[10][13][14] Resistant to degradation by adenosine deaminase (ADA), it accumulates intracellularly as its triphosphate form (CdATP).[10] CdATP induces DNA strand breaks, activates p53, and leads to apoptosis.[10] It is toxic to both resting and proliferating lymphocytes.[13]
Clofarabine is a second-generation purine nucleoside analog approved for pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[15][16][17] Its triphosphate metabolite inhibits ribonucleotide reductase and DNA polymerase, promoting its own incorporation into the DNA strand and leading to cell death.[15][18]
Pentostatin (2'-deoxycoformycin) is a potent inhibitor of the enzyme adenosine deaminase (ADA).[10][19][20] By inhibiting ADA, pentostatin leads to the accumulation of deoxyadenosine and its metabolite deoxyadenosine triphosphate (dATP), which are toxic to lymphocytes.[19][21] This accumulation disrupts DNA synthesis and can induce apoptosis, making it highly effective against HCL.[10][22]
Nelarabine is a prodrug of the deoxyguanosine analog ara-G, uniquely toxic to T-lymphoblasts.[23] It is approved for treating T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LL) that has relapsed or is refractory to other treatments.[23][24] The accumulation of its active triphosphate form, ara-GTP, impairs DNA synthesis and leads to T-cell death.[2][25]
Quantitative Data on Antitumor Activity
The efficacy of purine nucleoside analogs can be quantified through preclinical in vitro studies and clinical trial outcomes.
| Analog | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PU1-1 | AGS | Gastric Adenocarcinoma (KRAS G12D) | ~3.6 | [26] |
| PU1-1 | SNU1197 | Biliary Tract (KRAS G12D) | ~3.6 | [26] |
| PU1-1 | PANC1 | Pancreatic Cancer (KRAS G12D) | ~3.6 | [26] |
| Clofarabine-ADP Analog | N/A (CD73 Enzyme) | N/A | 0.18 | [27] |
| Clofarabine-ADP Analog | T24 Cells (Bladder) | Bladder Cancer | 0.24 | [27] |
| Note: Data for specific, well-established analogs like fludarabine and cladribine across a wide range of standard cell lines are highly variable in the literature and depend heavily on experimental conditions. The data presented reflects recently published findings on novel analogs or derivatives. |
| Analog | Disease | Patient Population | Key Efficacy Metric | Result | Reference |
| Nelarabine | T-ALL | Newly Diagnosed Children/Young Adults | 4-Year Disease-Free Survival | 88% (with chemo) vs. 83% (chemo alone) | [28] |
| Nelarabine | T-ALL | Newly Diagnosed Children/Young Adults | 4-Year Overall Survival | 90.2% | [28] |
| Nelarabine | T-ALL (High Risk) | Newly Diagnosed Children/Young Adults | 5-Year Disease-Free Survival | 91% (with Capizzi-MTX) | [24][29] |
| Cladribine | Hairy Cell Leukemia | N/A | Overall Response Rate | 75-100% | [13] |
| Cladribine | Hairy Cell Leukemia | N/A | 9-Year Overall Survival | 97% | [13] |
| Nelarabine | R/R T-ALL/LBL | Children (1st/2nd Relapse) | Response Rates | 55% / 27% | [25] |
| Nelarabine | R/R T-ALL/LBL | Adults (1st or later relapse) | Complete Remission (CR) | ~33% | [25] |
| R/R: Relapsed/Refractory; T-ALL: T-cell Acute Lymphoblastic Leukemia; LBL: Lymphoblastic Lymphoma; HCL: Hairy Cell Leukemia. |
Signaling Pathways
PNAs trigger apoptosis through the intrinsic (mitochondrial) pathway. The accumulation of DNA strand breaks and cellular stress leads to the activation of tumor suppressor proteins like p53.[10][12] This initiates a cascade involving the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioner enzymes of apoptosis.
Caption: Simplified intrinsic apoptosis pathway activated by purine nucleoside analogs.
Experimental Protocols
Evaluating the antitumor activity of purine nucleoside analogs involves a series of standardized in vitro assays.
This protocol determines the concentration at which a PNA inhibits cell growth by 50% (IC50).
Objective: To measure the dose-dependent cytotoxic effect of a PNA on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., leukemia cell line like Jurkat or Raji) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of the purine nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO, if applicable) and a no-cell blank control.
-
Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well. Incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the percentage of cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the IC50 value of a PNA using a cell viability assay.
Objective: To quantify the induction of apoptosis by a PNA.
Methodology:
-
Cell Treatment: Culture cells in a 6-well plate and treat them with the PNA at its IC50 or another relevant concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
Conclusion and Future Directions
Purine nucleoside analogs remain a cornerstone in the therapy of hematological malignancies.[2][7] Their well-defined mechanisms of action, centered on the disruption of DNA synthesis and induction of apoptosis, provide a clear rationale for their clinical use. Current research focuses on overcoming resistance mechanisms, exploring novel PNA-based combinations (e.g., with monoclonal antibodies or other cytotoxic agents), and developing new analogs with improved efficacy and safety profiles.[4][5][30] The detailed understanding of their molecular pathways, facilitated by the experimental protocols outlined in this guide, is crucial for optimizing their therapeutic potential and guiding the development of next-generation antimetabolites.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 9. Oncology [pharmacology2000.com]
- 10. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 12. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cladribine: from the bench to the bedside--focus on hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cladribine (Mavenclad®) - Rocky Mountain MS Center [mscenter.org]
- 15. Clofarabine - Wikipedia [en.wikipedia.org]
- 16. bloodcancerunited.org [bloodcancerunited.org]
- 17. Clofarabine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. What is the mechanism of Pentostatin? [synapse.patsnap.com]
- 20. Pentostatin: Uses, Side Effects & Dosage | Healio [healio.com]
- 21. drugs.com [drugs.com]
- 22. Pentostatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 23. Nelarabine: when and how to use in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nelarabine for the treatment of T-cell acute lymphoblastic leukemia/lymphoma [lymphoblastic-hub.com]
- 25. sehop.org [sehop.org]
- 26. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CD73 inhibition by purine cytotoxic nucleoside analogue-based diphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nelarabine Therapy Up Front Boosts Survival in T-Cell Leukemia and Lymphoma | Value-Based Cancer Care [valuebasedcancer.com]
- 29. Nelarabine Improves Survival in Young Patients with T-Cell ALL - NCI [cancer.gov]
- 30. Purine nucleoside analogues in the treatment of myleoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Technical Guide for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine is a synthetically modified nucleoside analog that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique structure, incorporating a 3'-azido group, a 5-fluoro modification on the pyrimidine base, and an L-configuration at the sugar moiety, makes it a versatile building block for "click chemistry" reactions. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in click chemistry for labeling and synthesizing complex biomolecules.
As a nucleoside derivative, this compound can be metabolized by cellular enzymes, allowing for its incorporation into nucleic acids, which can inhibit DNA synthesis and induce apoptosis, showing potential in anticancer research.[1][2] The azido group is the key functional handle for click chemistry, a set of biocompatible, highly efficient, and specific reactions.[1] This allows for the covalent ligation of this nucleoside to other molecules equipped with a compatible functional group, such as an alkyne.
Physicochemical Properties
The fundamental properties of 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine are summarized in the table below. These characteristics are essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2095417-76-6 | [3] |
| Molecular Formula | C₉H₁₁FN₆O₄ | [4] |
| Molecular Weight | 286.22 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Storage | -20°C | [3] |
| Classification | L-nucleoside, Azido-nucleoside, Fluoro-modified nucleoside | [3][5] |
Click Chemistry Applications
The presence of the azide moiety allows 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine to readily participate in two major types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly specific and can be performed in aqueous environments, making them ideal for biological applications.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[7][8] This reaction is known for its high yields and specificity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[1] The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for in vivo applications.[1]
The general scheme for these click reactions is depicted below.
Quantitative Data for Click Reactions with Azido-Nucleosides
| Parameter | CuAAC | SPAAC | Reference |
| Second-Order Rate Constant (k₂) | 10 - 10⁴ M⁻¹s⁻¹ | Up to 45 M⁻¹s⁻¹ (with ODIBO) | [9][10] |
| Typical Reaction Time | 1 - 18 hours | < 5 minutes to 3 hours | [4][11] |
| Typical Yield | 50 - 91% | Quantitative | [2][4][11] |
| Catalyst Required | Yes (Copper I) | No | [1][7] |
Experimental Protocols
Proposed Synthesis of 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine
A definitive, published synthesis protocol for this specific molecule is not available. However, based on established methods for synthesizing similar fluorinated and azido-modified L-nucleosides, a plausible synthetic route can be proposed starting from L-xylose.[12][13][14]
General Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide
This protocol is a representative method for using an azido-modified nucleoside in a CuAAC reaction. Adjustments may be necessary based on the specific substrates.
-
Preparation of Stock Solutions:
-
Alkyne-modified Oligonucleotide: 100 µM in nuclease-free water.
-
3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine: 10 mM in DMSO.
-
Copper(II)-TBTA complex: 10 mM in 55% DMSO.
-
Sodium Ascorbate: 5 mM in water (freshly prepared).
-
Triethylammonium acetate buffer: 2 M, pH 7.0.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 100 µM Alkyne-Oligonucleotide
-
10 µL of 2 M TEAA buffer
-
50 µL of DMSO
-
1.5 µL of 10 mM Azido-Nucleoside
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add 10 µL of 5 mM Sodium Ascorbate solution and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.
-
Add 10 µL of 10 mM Copper(II)-TBTA complex.
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature overnight, protected from light.
-
Precipitate the labeled oligonucleotide using standard ethanol or acetone precipitation methods.
-
Purify the conjugate by HPLC or PAGE.
-
Applications in Drug Development and Research
The unique characteristics of 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine make it a valuable tool in several areas of research and drug development.
Mechanism of Action: DNA Synthesis Inhibition
As a nucleoside analog, 3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate can then act as a substrate for DNA polymerases. Incorporation of this modified nucleotide into a growing DNA strand leads to chain termination because the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide.[15] Furthermore, 5-fluorocytidine derivatives are known to inhibit DNA methylation, which can reactivate tumor suppressor genes and trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells.[16]
Use in Bioconjugation and Imaging
The ability to attach this nucleoside to other molecules via click chemistry opens up numerous possibilities:
-
Labeling and Tracking: By clicking a fluorescent dye or a biotin tag to the nucleoside, researchers can track its uptake, localization, and incorporation into the DNA of living cells.
-
Creating Targeted Therapeutics: The nucleoside can be conjugated to a targeting moiety (e.g., an antibody or peptide) to deliver it specifically to cancer cells, potentially reducing off-target toxicity.
-
Development of Prodrugs: The 5'-hydroxyl group can be modified to create prodrugs with improved pharmacokinetic properties.
The following table provides examples of EC₅₀ (50% effective concentration) and TC₅₀ (50% toxic concentration) values for a related azido-nucleoside, AZT, and its derivatives, illustrating the potency that can be achieved with this class of compounds.
| Compound | Target | EC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (TC₅₀/EC₅₀) | Reference |
| AZT | HIV-1 | 0.013 | >1000 | >76,923 | [17] |
| PFA-AZT Conjugate 9a | HIV-1 | 0.1-0.3 | 10 | 100 | [17] |
| PFA-AZT Conjugate 9b | HIV-1 | 0.1-0.3 | 32 | 230 | [17] |
| PFA-AZT Conjugate 9c | HIV-1 | 0.1-0.3 | 320 | 1000 | [17] |
Conclusion
3’-Azido-3’-deoxy-5’-fluoro-beta-L-cytidine is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its azido group provides a reliable handle for bioconjugation via click chemistry, enabling the construction of complex molecular architectures for a variety of applications, from cellular imaging to the development of novel therapeutics. Its inherent properties as a nucleoside analog that can interfere with DNA synthesis further enhance its potential as a component in anticancer and antiviral drug design. This guide serves as a foundational resource for professionals looking to harness the capabilities of this unique compound in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an L‐like Configuration for 3’‐Fluoro‐5’‐norcarbonucleoside Phosphonates as Potent Anti‐HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3’-Azido-3’-deoxy-5-fluoro-b-L-uridine | CymitQuimica [cymitquimica.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and potent anti-HIV activity of L-3'-fluoro-2',3'-unsaturated cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro activity of long-chain 5'-O-[(alkoxycarbonyl)phosphinyl]-3'-azido-3'-deoxythymidines against wild-type and AZT- and foscarnet-resistant strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine is a synthetic L-nucleoside analog belonging to a class of compounds with potential as anticancer and antiviral agents. As a derivative of cytidine, it is designed to interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells. The presence of a 5-fluoro substitution can enhance its metabolic stability and an azido group at the 3’ position is expected to cause DNA chain termination. These application notes provide a comprehensive overview of the putative mechanism of action and detailed protocols for evaluating the efficacy of this compound in a cell culture setting.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data and detailed protocols provided herein are based on closely related fluorinated nucleoside analogs, such as 5-fluoro-2'-deoxycytidine (FdCyd) and 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC). These protocols should serve as a starting point and require optimization for the specific cell lines and experimental conditions used.
Putative Mechanism of Action
Nucleoside analogs like this compound exert their cytotoxic effects primarily by disrupting DNA and RNA synthesis.[1] It is hypothesized that the compound is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This active metabolite can then be incorporated into the growing DNA or RNA chains. The presence of the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of DNA replication.[2] Additionally, the incorporation of the fluorinated pyrimidine can inhibit essential enzymes involved in nucleotide metabolism, such as thymidylate synthase, further depleting the pool of deoxynucleotides necessary for DNA synthesis.[3][4] These events collectively trigger cellular stress responses, leading to cell cycle arrest and ultimately apoptosis.[1][5]
Caption: Putative mechanism of this compound.
Quantitative Data (Based on Related Compounds)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for related fluorinated nucleoside analogs in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
Table 1: IC50 Values of 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) in Dalton's Lymphoma (DL) Cells [6]
| Treatment Duration | IC50 (µM) |
| 24 hours | 1.0 |
| 48 hours | 0.5 |
| 72 hours | 0.1 |
Table 2: IC50 Values of 5-fluoro-2'-deoxycytidine (FdCyd) in HCT-116 Colon Cancer Cells [5]
| Treatment Duration | IC50 (µM) (Mean ± SD) |
| 24 hours | 1.72 ± 0.23 |
| 48 hours | 1.63 ± 0.21 |
Experimental Protocols
The following are detailed protocols for assessing the biological activity of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of the compound.[5][7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells by flow cytometry.[5]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described in the apoptosis assay protocol.
-
Harvest the cells at the desired time points.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Click Chemistry Application
This compound contains an azide group, making it suitable for click chemistry reactions.[8] This feature can be exploited for various applications, such as identifying the cellular targets of the compound or for bio-orthogonal labeling studies to track its incorporation into nucleic acids. For instance, after treating cells with the compound, a fluorescent alkyne probe can be introduced, which will specifically react with the azide group on the incorporated nucleoside analog via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). The resulting fluorescence can then be visualized by microscopy or quantified by flow cytometry.
Conclusion
This compound is a promising nucleoside analog for further investigation in cancer and virology research. The protocols outlined in these application notes provide a solid framework for characterizing its biological activity in cell culture. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to fully elucidate the therapeutic potential of this compound.
References
- 1. Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Floxuridine - Wikipedia [en.wikipedia.org]
- 5. brieflands.com [brieflands.com]
- 6. FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibidores | CymitQuimica [cymitquimica.com]
Application of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Note on Available Data: As of the current date, specific published research detailing the direct application of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in cancer research is limited. The information presented herein is based on the established principles of nucleoside analogs in oncology and detailed findings from a closely related compound, 4'-azido-2'-deoxy-2'-fluoro(arabino)cytidine (FNC) , also known as Azvudine. FNC serves as a representative model to illustrate the potential mechanisms, applications, and experimental protocols that could be relevant for this compound. All specific data, protocols, and pathways described below pertain to FNC and should be considered as a surrogate for the requested compound, pending further specific research.
Introduction to Nucleoside Analogs in Cancer Therapy
Nucleoside analogs are a class of chemotherapeutic agents that mimic natural nucleosides, the building blocks of DNA and RNA.[1] By integrating into the genetic material of rapidly dividing cancer cells, these compounds disrupt DNA replication and repair processes, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[2] The structural modifications in these analogs, such as the introduction of azido and fluoro groups in compounds like this compound, are designed to enhance their stability, cellular uptake, and therapeutic efficacy.[2]
Representative Compound: 4'-azido-2'-deoxy-2'-fluoro(arabino)cytidine (FNC)
FNC is a novel cytidine analog that has demonstrated significant potential in cancer therapy, particularly in hematological malignancies like Non-Hodgkin lymphoma (NHL).[3][4] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4]
Mechanism of Action of FNC
FNC exerts its anticancer effects through a multi-faceted approach:
-
Induction of Apoptosis: FNC treatment leads to a notable increase in apoptosis in cancer cells. This is characterized by DNA fragmentation and nuclear condensation.[3][4] The apoptotic process is mediated through the intrinsic mitochondrial pathway, involving the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xl.[4] This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4]
-
Cell Cycle Arrest: FNC has been shown to induce cell cycle arrest at the G1/S or G2/M phase, depending on the dose.[2][5] This is mediated by the modulation of cell cycle regulatory proteins, such as the inhibitor p21.[4]
-
Generation of Reactive Oxygen Species (ROS): The anticancer activity of FNC is linked to its ability to induce the production of ROS, which leads to oxidative stress-mediated apoptosis.[3][4]
-
Inhibition of Invasion and Metastasis: In aggressive non-Hodgkin lymphoma cell lines, FNC has been found to inhibit cell adhesion, migration, and invasion by modulating the Wnt/β-catenin signaling pathway.[6] This leads to a decrease in the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF), which are crucial for tumor invasion and angiogenesis.[2][6]
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxicity of FNC against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Dalton's Lymphoma (DL) | T-cell Lymphoma | 1 | 24 | [3][4] |
| 0.5 | 48 | [3][4] | ||
| 0.1 | 72 | [3][4] | ||
| Raji | Burkitt's Lymphoma (B-cell NHL) | 0.2 | Not Specified | [2][6] |
| JeKo-1 | Mantle Cell Lymphoma (B-cell NHL) | 0.097 | Not Specified | [6] |
| 0.29 | Not Specified | [2] | ||
| SUDHL-6 | B-cell Non-Hodgkin Lymphoma | 4.55 | Not Specified | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer effects of a nucleoside analog like FNC are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., Dalton's Lymphoma cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (e.g., FNC) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Signaling Pathway of FNC-Induced Apoptosis
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by FNC.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining IC50 using the MTT assay.
Conclusion
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. FNC: An Advanced Anticancer Therapeutic or Just an Underdog? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FNC (4′-azido-2′-deoxy-2′-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis - ProQuest [proquest.com]
- 4. FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FNC, a novel nucleoside analogue inhibits cell proliferation and tumor growth in a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FNC, a novel nucleoside analogue, blocks invasion of aggressive non-Hodgkin lymphoma cell lines via inhibition of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3][] 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine is a nucleoside analog designed for facile modification via click chemistry. The presence of the 3'-azido group allows for its conjugation to a variety of alkyne-containing molecules, enabling the synthesis of novel therapeutic candidates, diagnostic probes, and tools for chemical biology.[5] The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable and serves as a reliable linker in the construction of complex molecular architectures.[3][6]
These application notes provide a detailed protocol for performing the CuAAC reaction with this compound and a generic terminal alkyne.
Key Experimental Workflow
The general workflow for the copper-catalyzed azide-alkyne cycloaddition with this compound is depicted below. The process involves the preparation of starting materials, the click reaction itself, and subsequent purification and analysis of the desired triazole product.
Data Presentation: Representative Reaction Parameters
For successful and reproducible CuAAC reactions, careful control of reagent concentrations is crucial. The following table provides a summary of typical concentrations and molar ratios for a standard reaction. Optimization may be necessary depending on the specific alkyne substrate and desired scale.
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to limiting reagent) | Notes |
| This compound | 10 mM in DMSO or DMF | 0.5 - 2.0 mM | 1.0 - 1.2 | Can be used as the limiting reagent or in slight excess. |
| Alkyne Substrate | 10 mM in DMSO or DMF | 0.5 - 2.0 mM | 1.0 - 1.2 | The other key reactant. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 0.1 - 0.5 mM | 0.05 - 0.25 | Precursor to the active Cu(I) catalyst. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in H₂O | 0.5 - 2.5 mM | 0.25 - 1.25 | A water-soluble ligand that stabilizes the Cu(I) catalyst and accelerates the reaction. A 5:1 ligand to copper ratio is often recommended. |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 2.5 - 10 mM | 2.5 - 5.0 | Reducing agent to generate and maintain the Cu(I) catalytic species. |
| Solvent | - | - | - | A mixture of an organic solvent (e.g., DMSO, DMF, or t-BuOH) and water is commonly used to ensure solubility of all reactants. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium L-ascorbate
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Reaction vial or microcentrifuge tube
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 10 mM stock solution of the alkyne substrate in a compatible solvent (e.g., DMSO, DMF, or water).
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh just before use.
-
-
Reaction Setup:
-
In a reaction vial, add the appropriate volume of the this compound stock solution.
-
Add the desired equivalent of the alkyne substrate stock solution.
-
Add a suitable volume of a co-solvent system, such as a 1:1 mixture of t-butanol and water or DMSO and water, to achieve the desired final reaction concentration.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is generally recommended to protect sensitive biomolecules and enhance reaction kinetics.
-
Add the catalyst premix to the reaction mixture.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Vortex the mixture gently to ensure homogeneity.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may need to be optimized based on the reactivity of the alkyne substrate. Reaction progress can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the pure 1,2,3-triazole product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition, highlighting the key intermediates and transformations.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and highly efficient method for the modification of this compound. The detailed protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully synthesize novel 1,2,3-triazole-linked nucleoside analogs. These derivatives have significant potential in the development of new therapeutic agents and molecular probes for a wide range of applications in biomedical research and drug discovery. Careful optimization of reaction conditions and thorough characterization of the final products are essential for achieving desired outcomes.
References
- 1. Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
Application Notes and Protocols for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in DNA Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine is a synthetic L-nucleoside analog. Like other nucleoside analogs, it is designed to interfere with the synthesis of DNA, a fundamental process for cell proliferation. Due to this property, it holds potential as a therapeutic agent, particularly in oncology and virology. These application notes provide an overview of its mechanism of action and detailed protocols for studying its effects on DNA synthesis.
Disclaimer: Limited public data is available for this compound. The following information is based on the established mechanisms of similar nucleoside analogs. Researchers should optimize these protocols for their specific experimental context.
Mechanism of Action
Nucleoside analogs exert their effects by mimicking natural nucleosides and interfering with DNA synthesis. The generally accepted mechanism for compounds like this compound involves several key steps:
-
Cellular Uptake: The compound is transported into the cell.
-
Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form. This is a critical activation step.
-
Inhibition of DNA Polymerase: The triphosphate analog competes with the natural corresponding deoxyribonucleoside triphosphate (dCTP in this case) for the active site of DNA polymerases.
-
Chain Termination: Upon incorporation into a growing DNA strand, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA elongation.[1][2]
This process ultimately leads to the inhibition of DNA replication, cell cycle arrest, and potentially apoptosis (programmed cell death).[3] The L-configuration of the molecule can influence its interaction with viral reverse transcriptases and cellular DNA polymerases, sometimes offering a better therapeutic window.[1][4]
Data Presentation
Due to the lack of specific quantitative data for this compound in the public domain, the following table presents data for a related and well-studied nucleoside analog, 3'-azido-3'-deoxythymidine (AZT), to provide a reference for expected potency.
Table 1: Inhibitory Concentrations of 3'-azido-3'-deoxythymidine (AZT) in different experimental systems.
| Compound | Assay | Cell Line/System | IC50 / Ki | Reference |
| 3'-azido-3'-deoxythymidine (AZT) | Thymidine Phosphorylation Inhibition | Isolated Rat Heart Mitochondria | IC50: 7.0 ± 1.0 µM | [5] |
| 3'-azido-3'-deoxythymidine (AZT) | Thymidine Phosphorylation Inhibition | Isolated Rat Liver Mitochondria | IC50: 14.4 ± 2.6 µM | [5] |
| 3'-azido-3'-deoxythymidine (AZT) | Competitive Inhibition of Thymidine Kinase 2 | Isolated Rat Heart Mitochondria | Ki: 10.6 ± 4.5 µM | [5] |
| 3'-azido-3'-deoxythymidine (AZT) | Competitive Inhibition of Thymidine Kinase 2 | Isolated Rat Liver Mitochondria | Ki: 14.0 ± 2.5 µM | [5] |
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for a Cell Viability (MTT) Assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of the compound on cell proliferation and viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: DNA Synthesis Assay (EdU Incorporation Assay)
This protocol directly measures the inhibition of new DNA synthesis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) cell proliferation assay kit (containing EdU, fluorescent azide, and reaction buffers)
-
96-well plates suitable for fluorescence microscopy
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
EdU Labeling: Towards the end of the treatment period, add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 1-2 hours.[6]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
(Optional) Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope or analyze the cell population using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of EdU-positive cells (cells that have incorporated EdU and are therefore synthesizing DNA) in the treated and control groups. A decrease in the percentage of EdU-positive cells indicates inhibition of DNA synthesis.
Protocol 3: In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of the compound on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, or γ)
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), including a radiolabeled dNTP (e.g., [³H]-dTTP)
-
Triphosphate form of this compound (requires separate synthesis or purchase)
-
Reaction buffer (specific to the polymerase being tested)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, dNTPs (with one being radiolabeled), and purified DNA polymerase.
-
Inhibitor Addition: Add varying concentrations of the triphosphate form of this compound to the reaction tubes. Include a control reaction without the inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized, radiolabeled DNA on ice.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 3'-Azido Analogues of Pyrimidine Deoxyribonucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and efficient methods for the synthesis of 3'-azido analogues of pyrimidine deoxyribonucleosides. These compounds, most notably 3'-azido-3'-deoxythymidine (AZT), are crucial as antiviral agents, particularly in the treatment of HIV. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
The introduction of an azido group at the 3'-position of the deoxyribose sugar of pyrimidine nucleosides is a key structural modification that imparts potent biological activity. This modification, particularly in thymidine to form AZT, results in a nucleoside analogue that, after intracellular phosphorylation to the triphosphate, acts as a chain terminator for viral reverse transcriptase. This document details the primary synthetic strategies to achieve this modification, focusing on nucleophilic substitution, the Mitsunobu reaction, and the ring-opening of anhydronucleosides.
Key Synthetic Strategies
Three principal methods have been established for the synthesis of 3'-azido pyrimidine deoxyribonucleosides:
-
SN2 Displacement of a 3'-Leaving Group: This classic and widely used method involves the activation of the 3'-hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic attack by an azide salt, typically lithium azide or sodium azide, introduces the azido functionality with inversion of configuration.
-
Mitsunobu Reaction: This powerful reaction allows for the direct conversion of a 3'-hydroxyl group to an azido group with inversion of stereochemistry. It typically employs a phosphine reagent (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a source of azide, such as diphenylphosphoryl azide (DPPA).[1][2][3][4]
-
Ring-Opening of 2,3'-Anhydronucleosides: This strategy involves the formation of a strained three-membered ring between the C2 of the pyrimidine base and the C3' of the sugar moiety. This anhydro linkage activates the 3'-position for nucleophilic attack by an azide ion, leading to the desired 3'-azido product.[5]
Method 1: SN2 Displacement of a 3'-Mesylate Group
This protocol describes the synthesis of 3'-azido-3'-deoxythymidine (AZT) from thymidine via a 3'-O-mesylated intermediate.
Experimental Workflow
References
- 1. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions: Application Notes and Protocols for Researchers
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This powerful "click chemistry" reaction occurs between a strained cyclooctyne and an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2] The reaction's driving force is the high ring strain of the cyclooctyne, which allows for efficient reaction under mild, physiological conditions, making it ideal for applications in living systems.[1][2] SPAAC offers high specificity, rapid kinetics, and the bioorthogonality of the reacting moieties, which do not interfere with native biological functional groups.[1][2] These features have led to its widespread adoption in molecular imaging, targeted drug delivery, and the chemical modification of macromolecules.[2][3]
Data Presentation: Comparison of Common Cyclooctynes and Reaction Conditions
The choice of cyclooctyne and reaction buffer are critical factors in designing a SPAAC experiment as they directly influence the reaction rate. The tables below summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[2][4] |
| Biarylazacyclooctynone | BARAC | ~0.9[2] |
| Dibenzoannulated cyclooctyne / Dibenzocyclooctynol | DIBO | ~0.3 - 0.7[2][4] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3[2] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[2] |
Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the cyclooctyne and azide derivatives used.[2] Generally, reactions are faster in aqueous solutions compared to organic solvents.[2]
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| HEPES | 7.0 | 0.55 - 1.22[5][6] |
| DMEM | 7.4 | 0.59 - 0.97[5][6] |
| PBS | 7.0 | 0.32 - 0.85[5][6] |
| RPMI | 7.4 | 0.27 - 0.77[5][6] |
Note: Higher pH values generally increase SPAAC reaction rates.[5][6] For antibody conjugation, a pH range of 7 to 9 is commonly employed.[7][8] It is crucial to avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule.[7][9]
Experimental Protocols
This section provides detailed, generalized protocols for typical SPAAC reactions.
Protocol 1: General Protocol for SPAAC Bioconjugation
This protocol describes the labeling of an azide-modified protein with a dibenzocyclooctyne (DBCO)-NHS ester.
Materials:
-
Azide-modified biomolecule (e.g., protein, antibody) dissolved in an amine-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL.[2][7]
-
Cyclooctyne-containing reagent (e.g., DBCO-NHS ester).[2]
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving the cyclooctyne reagent.[2]
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography, dialysis).[9]
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
Incubation:
-
Quenching (Optional):
-
To quench any unreacted DBCO-NHS ester, add an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for an additional 30 minutes.[2]
-
-
Purification of the Conjugate:
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE, UV-Vis Spectroscopy, or Mass Spectrometry.[2]
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC Detection
This protocol describes the metabolic incorporation of an azido-sugar into cell surface glycans followed by detection with a DBCO-fluorophore.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azido-sugar (e.g., Ac4ManNAz)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (optional, for intracellular targets)
-
Blocking buffer
-
DBCO-fluorophore
Procedure:
-
Metabolic Labeling:
-
Supplement the cell culture medium with 25-50 µM Ac4ManNAz.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.[1]
-
-
Cell Preparation:
-
SPAAC Reaction:
-
Washing and Imaging:
Mandatory Visualizations
Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A typical experimental workflow for a SPAAC bioconjugation reaction.
Caption: Application of SPAAC in the synthesis of an Antibody-Drug Conjugate (ADC).
Troubleshooting
Issue: Slow or Low-Yielding SPAAC Reaction
-
Suboptimal Reagent Choice: The reactivity of the cyclooctyne is a critical factor.[5]
-
Solution: Consider switching to a more strained and reactive cyclooctyne derivative.[5]
-
-
Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal.[5]
-
Low Reactant Concentration: Lower concentrations of reactants will lead to a slower reaction rate.[5]
-
Solution: Increase the concentration of one or both reactants. Using a slight excess (1.1-1.5 equivalents) of one reactant can help drive the reaction to completion.[5]
-
-
Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the reaction.[5][8]
-
Solution: If possible, redesign reagents to minimize steric clash or introduce a PEG linker to increase the distance between the reactive moiety and the bulky molecule.[10]
-
-
Solubility Issues: Poor solubility of one or both reactants can significantly limit the reaction rate.[5]
-
Solution: Add a minimal amount of a compatible organic co-solvent like DMSO.[5]
-
Issue: Formation of Side Products or Impurities
-
Reactant Instability: Strained cyclooctynes can degrade under certain conditions, such as acidic environments or during long-term storage.[8]
-
Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will compete with the azide-functionalized molecule.[9]
-
Solution: Ensure all buffers and solutions are free of sodium azide.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the solubility of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: While specific solubility data for this compound is not extensively published, nucleoside analogs, in general, are often water-soluble. However, modifications to the sugar or base moieties can significantly impact solubility. It is recommended to empirically determine the solubility in your specific assay buffer. As a starting point, related compounds like 3'-Azido-3'-deoxythymidine are slightly soluble in water (20 g/L at 25°C) and soluble in ethanol. For in vitro assays, it is common to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay medium.[1]
Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the final concentration of the compound: The simplest solution is to lower the final assay concentration to a level below its solubility limit in the final buffer.
-
Reduce the percentage of DMSO in the final solution: While DMSO is a powerful solvent, high concentrations can be toxic to cells.[2] However, ensuring the final DMSO concentration is consistent across all experimental conditions is crucial.[2][3]
-
Use a co-solvent: Incorporating a less polar, water-miscible co-solvent in your final assay buffer can sometimes improve solubility.
-
Adjust the pH of the buffer: The solubility of nucleoside analogs can be pH-dependent due to ionizable groups on the molecule.[4][5]
-
Utilize solubility enhancers: Excipients like cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6][][8][9][10]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) in cell-based assays to minimize cytotoxicity.[2] However, some cell lines may tolerate up to 1%. It is best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line and assay readout.[3]
Q4: How can pH adjustment improve the solubility of my compound?
A4: The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the solution. For nucleoside analogs, the amino and hydroxyl groups can be protonated or deprotonated depending on the pH, which alters the molecule's overall charge and interaction with water. Systematically testing a range of pH values for your buffer can help identify the optimal pH for maximum solubility.[4][5][11][12]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness after diluting the stock solution into the assay buffer.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Lower Final Compound Concentration: Prepare serial dilutions of your compound to determine the concentration at which it remains soluble in the final assay buffer. If the required therapeutic concentration is too low, proceed to the next step.
-
Optimize DMSO Concentration: While keeping the final compound concentration constant, vary the final DMSO concentration (e.g., 0.1%, 0.25%, 0.5%). Ensure you have a vehicle control for each DMSO concentration to assess cellular toxicity.
-
Test pH Adjustment: Prepare your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) and test the solubility of your compound at the desired final concentration. Be mindful that altering the pH may affect cell health and protein function.
-
Use Solubility Enhancers:
-
Cyclodextrins: Prepare solutions of β-cyclodextrin or its derivatives (e.g., HP-β-CD, SBE-β-CD) in your assay buffer and then add your compound. These can encapsulate the drug and increase its aqueous solubility.[6][][8][9][10]
-
Co-solvents: Investigate the use of other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) at low concentrations in your final assay buffer.[13] Always include appropriate vehicle controls.
-
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to demonstrate the effects of different solubilization strategies.
| Solvent System | pH | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 50 | Precipitates at higher concentrations |
| PBS with 0.5% DMSO | 7.4 | 200 | Soluble up to 200 µM |
| PBS with 1% DMSO | 7.4 | 500 | Potential for cell toxicity |
| Acetate Buffer | 5.5 | 150 | Increased solubility at lower pH |
| Phosphate Buffer | 8.0 | 75 | Slightly increased solubility at higher pH |
| PBS with 10 mM HP-β-CD | 7.4 | 800 | Significant solubility enhancement |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Workflow for Solubility Assessment:
Caption: Workflow for aqueous solubility assessment.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge capable of high speed
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube. The solution should be visibly saturated with undissolved solid.
-
Incubate the tube on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the equilibrium solubility of the compound in that buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Optimizing reaction conditions for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine synthesis
Welcome to the technical support center for the synthesis of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this and related nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically follows a convergent approach.[1] This involves two main stages: 1) The coupling (glycosylation) of a protected L-ribofuranose derivative with silylated 5-fluorocytosine to form the nucleoside core. 2) Modification of the sugar moiety, which includes the stereoselective introduction of an azide group at the 3'-position, often from a precursor with a suitable leaving group at that position.
Q2: Why is the stereochemistry (beta-L) important and how is it controlled during glycosylation?
A2: The beta-L configuration is crucial for the molecule's potential biological activity, as it is a non-natural analog designed to interact with specific biological targets. Control of stereochemistry during the N-glycosylation step is a common challenge in nucleoside synthesis.[2] It is typically achieved by using a protected sugar donor with a participating group (e.g., an acyl group) at the 2'-position, which favors the formation of the desired 1',2'-trans product (the beta-anomer). The choice of Lewis acid catalyst and reaction conditions also plays a critical role.
Q3: How can I monitor the progress of the key reaction steps?
A3: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative assessment. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the consumption of starting materials and the formation of the product and any side products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates and the final product.
Q4: What are the primary safety concerns when working with azide compounds?
A4: Azide reagents, such as sodium azide or trimethylsilyl azide, are potentially explosive and highly toxic.[3] They must be handled with extreme care in a well-ventilated fume hood, avoiding contact with acids (which can generate highly toxic hydrazoic acid gas) and certain metals (which can form explosive metal azides). Low molecular weight organic azides can also be unstable.[4] Always follow strict safety protocols and consult the Safety Data Sheet (SDS) for all reagents.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield in the 3'-Azidation Step
You observe a low yield of the desired 3'-azido product, with significant amounts of starting material remaining or the formation of side products.
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for low-yield 3'-azidation reactions.
Possible Causes & Solutions
| Possible Cause | Suggested Solutions |
| Incomplete activation of the 3'-hydroxyl group | The conversion of the 3'-OH to a good leaving group (e.g., mesylate, tosylate) is critical. Ensure anhydrous conditions and use a sufficient excess of the activating agent (e.g., methanesulfonyl chloride). |
| Poor nucleophilic displacement | The SN2 displacement by the azide anion can be sluggish. Increase reaction temperature, prolong the reaction time, or use a more reactive azide source (e.g., lithium azide in DMF).[5] |
| Formation of elimination side product | If the reaction conditions are too basic or the temperature is too high, elimination to form the 2’,3’-unsaturated nucleoside can compete with substitution. Use milder conditions or a less basic azide salt. |
| Formation of anhydro nucleosides | Intramolecular cyclization, especially with pyrimidines, can be a competing pathway.[6][7] This can sometimes occur if the 3'-hydroxyl group is not efficiently converted to the desired leaving group. Re-evaluate the activation step conditions. |
Problem 2: Poor Stereoselectivity (α/β Mixture) in Glycosylation
The coupling of the L-sugar and 5-fluorocytosine results in a difficult-to-separate mixture of α and β anomers.
Possible Causes & Solutions
| Possible Cause | Suggested Solutions |
| Lack of 2'-anchimeric assistance | A non-participating group at the 2'-position of the sugar donor can lead to poor stereocontrol. Ensure a participating group (e.g., benzoyl, acetyl) is present at the 2'-position to direct the incoming nucleobase to the beta-face. |
| Incorrect Lewis Acid or Catalyst | The choice and amount of Lewis acid (e.g., TMSOTf, SnCl₄) are crucial.[1] An incorrect catalyst can lead to anomerization (equilibration of α and β forms). Screen different Lewis acids and optimize their stoichiometry. |
| Suboptimal Reaction Temperature | Glycosylation reactions are often temperature-sensitive. Running the reaction at too high a temperature can reduce selectivity. Attempt the reaction at lower temperatures. |
| Premature silyl group migration | In silyl-Hilbert-Johnson type reactions, the stability of the silylated nucleobase is important. Ensure the base is properly silylated before coupling and that reaction conditions do not promote premature desilylation. |
Experimental Protocols
Disclaimer: The following is a representative protocol based on general procedures for nucleoside synthesis and should be adapted and optimized for specific laboratory conditions.
Protocol: 3'-Azidation of a Protected 5-Fluoro-L-nucleoside
This protocol assumes the starting material is a 2',5'-diprotected-5-fluoro-L-arabinofuranosylcytidine, where the 3'-hydroxyl group has an inverted (arabino) configuration, suitable for direct SN2 displacement by azide to yield the desired ribo-configuration.
1. Activation of the 3'-Hydroxyl Group (Mesylation) a. Dissolve the protected nucleoside (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) under an argon atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add methanesulfonyl chloride (MsCl) (1.5 - 2.0 eq) dropwise to the stirred solution. d. Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. e. Monitor the reaction by TLC until the starting material is consumed. f. Quench the reaction by slowly adding cold water or saturated sodium bicarbonate solution. g. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
2. Azide Displacement a. Dissolve the crude mesylate from the previous step in anhydrous DMF. b. Add sodium azide (NaN₃) (3.0 - 5.0 eq) to the solution.[5] c. Heat the reaction mixture to 50-80 °C and stir overnight under an argon atmosphere. d. Monitor the reaction by TLC or LC-MS for the formation of the azido product. e. After completion, cool the reaction to room temperature and pour it into ice water. f. Extract the product with ethyl acetate. Wash the combined organic layers multiple times with water to remove DMF, followed by a brine wash. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by silica gel column chromatography to obtain the 3’-azido-3’-deoxy product.
Data Presentation
Table 1: Comparison of Conditions for Nucleoside Azidation
The following table summarizes typical conditions reported for the azidation of nucleoside precursors via SN2 displacement.
| Starting Nucleoside | Leaving Group | Azide Source | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| Protected Uridine | 3'-O-Mesyl | LiN₃ | DMF | 55 | Overnight | 44 | [5] |
| Protected Adenosine | 3'-O-Mesyl | NaN₃ | DMF | 90 | 4 | 90 | [8] |
| Protected Guanosine | 3'-O-Mesyl | NaN₃ | DMF | 90 | 4 | 82 | [8] |
| Protected Cytidine | 3'-O-Mesyl | NaN₃ | DMF | 90 | 3 | 88 | [8] |
Overall Synthetic Workflow
Caption: General synthetic workflow for this compound.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of 3′-azido-2′,3′-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability issues of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in solution
Technical Support Center: 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize its use and ensure experimental accuracy by addressing potential stability issues in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this nucleoside analog is primarily influenced by pH, temperature, and the presence of reducing agents. Like many nucleoside analogs, it is susceptible to degradation under harsh acidic or alkaline conditions and at elevated temperatures. The 3'-azido group can also be sensitive to reduction.[1]
Q2: What is the expected degradation pathway in an aqueous solution?
A2: While specific data for this molecule is limited, degradation of similar nucleoside analogs often involves two primary pathways:
-
Hydrolysis of the Glycosidic Bond: This is a common degradation route for nucleosides, particularly catalyzed by acidic conditions, which would release the 5-fluorocytosine base.[2][3] Fluorine substitution on the sugar moiety is known to increase the stability of this bond compared to non-fluorinated analogs.[2][4]
-
Reduction of the Azido Group: The 3'-azido moiety can be reduced to an amine group (3'-amino), especially in the presence of reducing agents (e.g., dithiothreitol, DTT) or certain biological conditions.[1] This transformation would significantly alter the molecule's biological activity.
Q3: How should stock solutions of this compound be prepared and stored?
A3: For optimal stability, stock solutions should be prepared in a high-quality anhydrous solvent like DMSO. For aqueous buffers, it is recommended to use a pH range of 6.0-7.5. Solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage of over 4 years, keeping the compound at -20°C is advisable.[5] Always protect solutions from light.[6]
Q4: Is the compound compatible with common cell culture media or assay buffers?
A4: The compound is generally compatible with standard physiological buffers (e.g., PBS, pH 7.4) and cell culture media for the duration of typical experiments. However, prolonged incubation at 37°C can lead to gradual degradation. It is crucial to be aware of components in specialized buffers; for example, buffers containing reducing agents like DTT may compromise the integrity of the 3'-azido group.[1]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Solution: Prepare fresh stock solutions from solid compound. Aliquot stocks to avoid repeated freeze-thaw cycles. Confirm the pH of your assay buffer is within the optimal range (pH 6.0-7.5).
-
-
Possible Cause: Incompatibility with assay components.
-
Solution: Check if your assay buffer contains reducing agents (e.g., DTT). If so, the 3'-azido group may be getting reduced.[1] Consider alternative reagents or perform a control experiment to assess the compound's stability in the complete assay buffer.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: The compound is degrading under the experimental conditions.
-
Solution: The primary degradants are likely the free 5-fluorocytosine base or the 3'-amino analog. Analyze the mass of the unexpected peak to identify it. To confirm, you can perform a forced degradation study (e.g., by treating the compound with mild acid) and compare the resulting chromatograms.
-
-
Possible Cause: The compound is degrading during the analytical process.
-
Solution: Ensure the mobile phase used for chromatography is not overly acidic or basic. Keep sample vials in a cooled autosampler (e.g., 4°C) during the analysis sequence.
-
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound based on the known behavior of similar nucleoside analogs. This data is for illustrative purposes to guide experimental design.
| Condition | Buffer System | Half-life (t½) | Primary Degradant(s) |
| 37°C, pH 2.0 | 0.01 N HCl | ~8 hours | 5-Fluorocytosine |
| 37°C, pH 7.4 | PBS | >72 hours | Minor hydrolysis/reduction products |
| 37°C, pH 9.0 | Carbonate Buffer | ~48 hours | 5-Fluorocytosine and other products |
| 25°C, pH 7.4 | PBS with 10 mM DTT | ~12 hours | 3’-Amino-3’-deoxy-5-fluoro-beta-L-cytidine |
Experimental Protocols & Methodologies
Protocol: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound in a buffered solution.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Procedure: a. Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. b. Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4). c. Incubation: Incubate the test solution at the desired temperature (e.g., 37°C). d. Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the test solution. Immediately quench any further degradation by diluting the sample in the initial mobile phase and storing it at 4°C or injecting it directly. e. HPLC Analysis:
- Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min
- Detection: UV at 267 nm[5] f. Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample. Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Visualizations
Workflow and Pathway Diagrams
Caption: Workflow for assessing compound stability via HPLC.
Caption: Potential degradation pathways of the compound.
References
Minimizing off-target effects of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues when using 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a purine nucleoside analog.[1][2] Like other nucleoside analogs, its primary mechanism of action is anticipated to be the inhibition of DNA synthesis.[1][3][4] After cellular uptake, it is expected to be phosphorylated to its triphosphate form. This active metabolite can then be incorporated into the growing DNA chain by DNA polymerases. The presence of the 3'-azido group prevents the formation of the next phosphodiester bond, leading to DNA chain termination and subsequent cell cycle arrest and apoptosis.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: While specific data for this compound is limited, nucleoside analogs as a class are known to have several off-target effects. These can include:
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Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (POLγ) can lead to mitochondrial dysfunction.[5]
-
Inhibition of Host Cell Kinases: The phosphorylated forms of the analog may inhibit various cellular kinases, interfering with normal signaling pathways.
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Perturbation of Nucleotide Pools: The compound can disrupt the delicate balance of intracellular nucleotide pools, affecting various cellular processes.[5]
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Inhibition of Glycosylation: Some nucleoside analogs, like 3'-azido-3'-deoxythymidine (AZT), have been shown to inhibit protein glycosylation, which can lead to cytotoxicity.[6]
Q3: How does the L-configuration of this nucleoside analog affect its activity and off-target effects?
A3: The L-configuration (beta-L) is a stereoisomer of the naturally occurring D-configuration. In some cases, L-nucleoside analogs can exhibit reduced recognition by human enzymes, such as mitochondrial DNA polymerase, potentially leading to lower mitochondrial toxicity compared to their D-counterparts. However, this can also result in reduced activation (phosphorylation) by cellular kinases or reduced incorporation by viral or target polymerases, affecting its overall potency.[7]
Q4: In which cell-based assays is this compound typically used?
A4: Given its nature as a nucleoside analog with potential anti-tumor activity, it is primarily used in cancer cell lines to study its effects on cell proliferation, apoptosis, and DNA synthesis.[1][2] It is also a click chemistry reagent, meaning it contains an azide group that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for molecular labeling and tracking.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity at Low Concentrations | 1. Cell line is highly sensitive. 2. Off-target effects are pronounced. 3. Incorrect compound concentration. | 1. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range). 2. Reduce the treatment duration. 3. Use a different, less sensitive cell line for initial experiments. 4. Verify the stock solution concentration. |
| No Observable Effect on Cell Viability | 1. Insufficient compound concentration. 2. Short treatment duration. 3. Cell line is resistant. 4. Compound degradation. | 1. Increase the concentration range in your dose-response experiment. 2. Extend the treatment duration (e.g., 48-72 hours). 3. Ensure the cell line has a proliferative rate that allows for the observation of effects on DNA synthesis. 4. Use freshly prepared compound solutions. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Variations in treatment conditions. | 1. Use cells within a consistent, low passage number range. 2. Ensure uniform cell seeding density across all wells and experiments. 3. Standardize all experimental parameters, including incubation times and media changes. |
| Unexpected Phenotypic Changes | 1. Induction of cellular differentiation. 2. Activation of stress-response pathways. 3. Off-target effects on signaling pathways. | 1. Perform cell morphology analysis using microscopy. 2. Use molecular probes or antibodies to assess markers of differentiation or stress. 3. Consider performing a kinase inhibitor profiling assay to identify off-target kinases. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Target cell line
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol helps determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Quantitative Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 1.5 ± 0.2 |
| MCF-7 | Breast Cancer | 3.2 ± 0.5 |
| A549 | Lung Cancer | 5.8 ± 0.7 |
| HeLa | Cervical Cancer | 2.1 ± 0.3 |
Table 2: Apoptosis Induction by this compound in HCT-116 Cells after 24h Treatment
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.5 ± 0.5 | 1.2 ± 0.3 |
| 0.5 | 10.2 ± 1.1 | 3.4 ± 0.6 |
| 1.5 (IC50) | 25.8 ± 2.3 | 8.9 ± 1.0 |
| 5.0 | 45.1 ± 3.9 | 15.7 ± 1.8 |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for a cell viability (MTT) assay.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine | 2095417-76-6 [amp.chemicalbook.com]
- 3. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate on host and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Fluorinated Nucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with fluorinated nucleoside analogs. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to enhance the therapeutic index of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most fluorinated nucleoside analogs?
A1: Fluorinated nucleoside analogs function as antimetabolites.[1] After administration, they are transported into the cell and undergo intracellular phosphorylation to their active triphosphate form.[2][3] These active metabolites then typically exert their cytotoxic or antiviral effects by inhibiting key enzymes involved in nucleic acid synthesis, such as thymidylate synthase (TS) or viral polymerases, or by being incorporated into DNA or RNA, which leads to chain termination and cell death.[1][2][4]
Q2: Why is the incorporation of fluorine important for nucleoside analogs?
A2: Incorporating fluorine into nucleoside analogs can significantly enhance their therapeutic properties. The high electronegativity and small size of the fluorine atom can alter the molecule's electronic properties, conformational stability, and lipophilicity.[5][6][7] This often leads to increased metabolic stability by blocking oxidative metabolism, stronger binding to target enzymes, and improved pharmacokinetic profiles.[2][8][9][10]
Q3: What are the common mechanisms of resistance to fluorinated nucleoside analogs?
A3: Resistance can develop through several mechanisms. These include decreased activity of the activating enzymes (like deoxycytidine kinase) required for phosphorylation, increased expression of the target enzyme (e.g., thymidylate synthase), mutations in the target enzyme that reduce drug binding, and increased efflux of the drug from the cell by transporters like ABCG2.[9]
Q4: What are "prodrug strategies" and how do they help improve the therapeutic index?
A4: Prodrug strategies involve modifying the nucleoside analog so that it is administered in an inactive form, which is then converted to the active drug inside the body, ideally at the target site.[8] This approach can overcome challenges like poor membrane permeability and the rate-limiting first phosphorylation step.[3] For example, phosphoramidate "ProTide" technology delivers the pre-formed monophosphate into cells, bypassing the need for the initial kinase activation, which can be a point of resistance.[8]
Troubleshooting Experimental Issues
This guide addresses specific problems that may arise during in vitro and in vivo experiments with fluorinated nucleoside analogs.
| Problem/Symptom | Possible Cause | Suggested Solution |
| High variability in in vitro cytotoxicity (IC50) assays. | 1. Inconsistent cell seeding density.2. Fluctuation in incubation time.3. Reagent instability (e.g., MTT, XTT).4. Cell line contamination or genetic drift. | 1. Ensure a uniform, single-cell suspension and use a precise multichannel pipette for seeding. Seed cells at a density of 5,000-10,000 cells/well.[11]2. Standardize the drug exposure time (e.g., 48 or 72 hours) across all plates and experiments.[11]3. Prepare fresh reagents for each experiment and protect from light where necessary (e.g., MTT, LDH reaction mix).[11]4. Regularly perform cell line authentication and test for mycoplasma contamination. |
| Observed cytotoxicity in non-target/healthy cell lines is too high. | 1. The analog is non-selective.2. Off-target effects.3. The concentration range tested is too high. | 1. Consider prodrug strategies to target drug activation to cancer cells (e.g., exploiting tumor-specific enzymes).[8]2. Investigate downstream metabolic effects. The incorporation of fluorine can sometimes lead to undesired metabolites.[5][9]3. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify a therapeutic window. |
| Compound shows good in vitro activity but poor in vivo efficacy. | 1. Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability).2. Rapid in vivo metabolism/inactivation.3. Inefficient transport into tumor tissue. | 1. Conduct pharmacokinetic studies to determine the drug's half-life and distribution. Chemical modifications or formulation changes may be needed.[5][6]2. The fluorine atom is intended to increase metabolic stability, but other parts of the molecule may still be susceptible.[2][7] Analyze metabolites in plasma and tissue samples.3. Evaluate the expression of nucleoside transporters in the tumor model. |
| Development of drug resistance in long-term cell culture models. | 1. Upregulation of drug efflux pumps (e.g., ABC transporters).2. Decreased activity of activating kinases (e.g., dCK).3. Increased expression of the target enzyme (e.g., Thymidylate Synthase). | 1. Co-administer the analog with an inhibitor of the suspected efflux pump.2. Measure the activity of key activating enzymes in resistant vs. sensitive cells.3. Quantify the protein levels of the target enzyme (e.g., via Western blot or ELISA) in resistant cell lines.[12] |
Data Presentation: Comparative Cytotoxicity
The following table summarizes example IC50 values for hypothetical 7-deazapurine nucleoside analogs, demonstrating how data from different cytotoxicity assays can be presented. The XTT assay often shows slightly higher sensitivity (lower IC50 values) compared to the MTS assay.[11]
| Compound | Cell Line | MTS IC50 (µM) | XTT IC50 (µM) |
| 22d | CCRF-CEM | 0.20 ± 0.02 | 0.18 ± 0.02 |
| HeLa S3 | 0.18 ± 0.02 | 0.14 ± 0.01 | |
| HepG2 | 0.22 ± 0.03 | 0.19 ± 0.02 | |
| A549 | 0.19 ± 0.02 | 0.15 ± 0.02 | |
| 26d | CCRF-CEM | 0.35 ± 0.03 | 0.31 ± 0.03 |
| HeLa S3 | 0.29 ± 0.03 | 0.25 ± 0.02 | |
| HepG2 | 0.41 ± 0.04 | 0.35 ± 0.03 | |
| A549 | 0.33 ± 0.03 | 0.28 ± 0.03 | |
| Data adapted from Tokarenko et al., Journal of Medicinal Chemistry, 2018.[11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
96-well plates
-
Cells in culture
-
Fluorinated nucleoside analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)[11]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the wells and incubate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the culture medium. Add 100-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Thymidylate Synthase (TS) Activity Assay (Spectrophotometric)
This assay measures the activity of Thymidylate Synthase (TS), a key target of fluoropyrimidines like 5-FU. The assay follows the conversion of dUMP to dTMP, which is coupled to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2-THF) to dihydrofolate (DHF).[13]
Materials:
-
Cell lysate or purified TS enzyme
-
Assay Buffer (e.g., 20 mM K-Phosphate pH 7.2, 75 mM β-mercaptoethanol)[13]
-
dUMP (deoxyuridine monophosphate) solution
-
CH2-THF (5,10-methylenetetrahydrofolate) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Setup: In each well or cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of dUMP (e.g., 0.1 mM), and the cell lysate/enzyme.[13]
-
Initiate Reaction: Start the reaction by adding CH2-THF (e.g., 0.2 mM).[13]
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 20°C).[13] This absorbance change corresponds to the formation of DHF.
-
Calculate Activity: The initial rate of the reaction is determined from the linear phase of the absorbance curve. Enzyme activity can be calculated using the extinction coefficient for DHF.
-
Inhibition Assay: To test inhibitors, pre-incubate the enzyme with the fluorinated nucleoside analog metabolite (e.g., FdUMP) before adding the substrates and measure the reduction in reaction rate.
Visualizations
Metabolic Activation and Mechanism of Action of 5-Fluorouracil
References
- 1. mdpi.com [mdpi.com]
- 2. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05370E [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Pharmacogenetics and Adverse Events in the Use of Fluoropyrimidine in a Cohort of Cancer Patients on Standard of Care Treatment in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Fluorinated nucleosides as an important class of anticancer and antiviral agents. | Semantic Scholar [semanticscholar.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Mitochondrial Toxicity of Azido-Nucleoside Analogs
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the mitochondrial toxicity of azido-nucleoside analogs. Below are frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mitochondrial toxicity for azido-nucleoside analogs like Zidovudine (AZT)?
A1: The primary and most well-established mechanism is the inhibition of mitochondrial DNA polymerase gamma (Pol γ).[1][2][3] Pol γ is the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA). Azido-nucleoside analogs, once phosphorylated to their triphosphate form, act as competitive inhibitors and chain terminators when incorporated into mtDNA, halting replication.[3][4] This leads to mtDNA depletion, impairing the synthesis of essential protein subunits of the electron transport chain (ETC) encoded by mtDNA.[5][6]
Q2: Are there other mechanisms of toxicity besides Pol γ inhibition?
A2: Yes, evidence suggests a multi-faceted toxicity profile. Other contributing mechanisms include:
-
Direct Inhibition of the Respiratory Chain: Some analogs can directly interfere with the function of the mitochondrial respiratory chain complexes, independent of mtDNA depletion.[5]
-
Oxidative Stress: Azido-nucleoside analogs can increase the production of reactive oxygen species (ROS) within the mitochondria, leading to oxidative damage to mtDNA, proteins, and lipids.[1][7][8] This oxidative stress can also downregulate key mitochondrial enzymes like thymidine kinase 2 (TK2) and deoxyguanosine kinase (dGK), further impairing mtDNA synthesis.[9]
-
Altered Mitochondrial Dynamics: Analogs like AZT can disrupt the balance of mitochondrial fission and fusion, leading to fragmented and dysfunctional mitochondria.[10][11]
-
Induction of Apoptosis: Mitochondrial damage is a potent trigger for the intrinsic apoptotic pathway.[1][2]
Q3: Does the extent of mtDNA depletion always correlate with metabolic dysfunction?
A3: Not necessarily, especially in in vitro models. Some studies have shown significant metabolic disruption, such as increased lactate production and superoxide generation, with little to no detectable mtDNA depletion.[8][12][13] This highlights the importance of assessing multiple endpoints beyond just mtDNA copy number to get a complete picture of mitochondrial toxicity.
Q4: Can different azido-nucleoside analogs exhibit different toxic profiles?
A4: Absolutely. Different analogs can have varying affinities for Pol γ and may engage other toxicity mechanisms to different extents. For example, in one study, AZT caused metabolic disruption without significant mtDNA depletion, while zalcitabine (ddC) led to pronounced mtDNA depletion in the same cell line.[8][12][13] Therefore, it is crucial to evaluate the specific toxic profile of each analog under investigation.
Troubleshooting Experimental Assays
Here are troubleshooting guides for common assays used to evaluate mitochondrial toxicity.
Quantification of mtDNA Depletion via qPCR
Issue: High variability in mtDNA copy number measurements between replicates or experiments.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent DNA Extraction | Standardize the DNA extraction protocol. Ensure complete cell lysis and uniform sample handling. Quantify DNA concentration and purity (e.g., using NanoDrop) and normalize the input DNA amount for each qPCR reaction.[14] | Reduced well-to-well and experiment-to-experiment variability in Ct values. |
| Primer/Probe Issues | Verify primer specificity using melt curve analysis for SYBR Green assays. For probe-based assays, ensure the probe sequence is correct. Run primers on a gel to check for a single product of the correct size.[15] | A single, sharp peak in the melt curve analysis and a single band on the agarose gel. |
| Poor Amplification Efficiency | Perform a standard curve with a serial dilution of a template DNA to ensure high amplification efficiency (between 90-110%).[14] | A linear standard curve with an R² value >0.98. |
| PCR Inhibitors | Dilute the DNA template to reduce the concentration of potential inhibitors carried over from the extraction process.[16] | Earlier and more consistent Ct values upon appropriate dilution. |
| Contamination in No Template Control (NTC) | Use dedicated and filtered pipette tips. Prepare master mixes in a clean environment, separate from DNA handling areas. Use fresh, nuclease-free water.[15] | No amplification or a Ct value >35 in the NTC wells. |
Seahorse XF Mito Stress Test
Issue: Inconsistent or unexpected Oxygen Consumption Rate (OCR) profiles.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Drug Concentrations | Optimize the concentrations of mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for your specific cell line. Perform an FCCP titration to find the optimal concentration that gives the maximal respiratory rate.[17] | Clear, distinct, and expected changes in OCR in response to each inhibitor injection.[14] |
| Cell Seeding Density | Optimize cell seeding density to achieve a confluent monolayer on the day of the assay without overgrowth. Inconsistent cell numbers will lead to variable OCR. | Consistent basal OCR across all wells before compound treatment. |
| Cell Stress or Damage | Handle cells gently during seeding and media changes. Ensure the assay medium is properly prepared, pre-warmed, and the pH is stable. Avoid phenol red in the assay medium as it can interfere with measurements.[18][19] | Healthy cell morphology under a microscope and stable, consistent OCR measurements. |
| Instrument and Cartridge Issues | Follow the manufacturer's instructions for instrument calibration and maintenance. Ensure the sensor cartridge is properly hydrated overnight according to the protocol.[14] | Low baseline drift and consistent readings across the plate. |
Lactate Production Assay
Issue: High background or inconsistent lactate measurements.
| Potential Cause | Recommended Solution | Expected Outcome |
| Interference from Culture Medium | If the medium contains serum or high levels of pyruvate, it can contribute to background lactate levels. Run a "medium only" blank for background subtraction. If possible, switch to a serum-free medium for the duration of the experiment.[20] | Lower and more consistent background readings. |
| Presence of Lactate Dehydrogenase (LDH) in Samples | If measuring lactate from cell lysates or some culture media, endogenous LDH can degrade lactate. Samples should be deproteinized, for example, using a 10 kDa molecular weight cut-off (MWCO) spin filter, before the assay.[21] | More accurate and stable lactate measurements. |
| Sample Preparation | Ensure consistent cell numbers per well. For intracellular lactate, ensure complete and consistent cell lysis. | Reduced variability between replicate wells. |
| Incorrect Standard Curve | Prepare fresh lactate standards for each experiment. Ensure the standard curve covers the expected range of lactate concentrations in your samples.[22] | A linear and reproducible standard curve for accurate quantification. |
Experimental Protocols & Methodologies
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA).
1. DNA Extraction:
-
Harvest cells and wash with PBS.
-
Extract total DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen), following the manufacturer's instructions.
-
Elute DNA in nuclease-free water or the provided elution buffer.
-
Quantify DNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
2. qPCR Reaction Setup:
-
Prepare a master mix for each primer set (one mitochondrial gene, e.g., MT-ND1, and one single-copy nuclear gene, e.g., B2M or RNase P).
-
Reaction Mix (per 20 µL reaction):
-
10 µL 2x SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
4 µL Nuclease-Free Water
-
5 µL Template DNA (e.g., 5 ng/µL)
-
-
Run each sample in triplicate. Include a no-template control (NTC) for each primer set.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow instrument instructions to generate a melt curve to verify product specificity.[23]
4. Data Analysis (Relative Quantification):
-
Calculate the average Ct value for each sample and primer set.
-
Calculate the change in Ct (ΔCt) for each sample: ΔCt = (Average Ct mtDNA gene) - (Average Ct nDNA gene).
-
Calculate the ΔΔCt: ΔΔCt = (ΔCt of Treated Sample) - (ΔCt of Control Sample).
-
The relative mtDNA copy number is calculated as 2-ΔΔCt. A value less than 1 indicates mtDNA depletion.
Protocol 2: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring OCR.
1. Cell Seeding:
-
Seed cells into a Seahorse XF96 cell culture microplate at a pre-optimized density.
-
Incubate overnight to allow cells to adhere and form a monolayer.
2. Compound Treatment:
-
The following day, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
Add azido-nucleoside analogs at desired concentrations and incubate for the desired duration (short-term or long-term exposure).[17]
3. Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Load the cell plate into the analyzer.
-
The instrument will measure basal OCR, followed by sequential injections of:
4. Data Analysis:
-
The Seahorse software calculates key parameters: Basal Respiration, ATP Production, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare these parameters between control and treated cells to assess the impact on mitochondrial function.[26]
Protocol 3: Extracellular Lactate Production Assay
This colorimetric assay measures lactate concentration in the cell culture medium as an indicator of anaerobic glycolysis.
1. Sample Collection:
-
Culture cells in the presence or absence of the azido-nucleoside analog for the desired time.
-
Collect the cell culture medium. If the medium contains cells, centrifuge to pellet the cells and use the supernatant.
2. Standard Curve Preparation:
-
Prepare a series of lactate standards (e.g., 0 to 10 nmol/well) by diluting a stock solution in the assay buffer or fresh culture medium.[21]
3. Assay Procedure (based on a typical commercial kit):
-
Add samples and standards in duplicate to a 96-well plate.
-
Prepare a master reaction mix containing the lactate probe and lactate enzyme mix according to the kit's instructions.[21]
-
Add the master mix to all wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the value of the 0 (blank) standard from all readings.
-
Plot the standard curve (absorbance vs. nmol of lactate).
-
Determine the lactate concentration in the samples from the standard curve.
Visualizations: Pathways and Workflows
Caption: Core mechanism of azido-nucleoside analog-induced mitochondrial toxicity.
Caption: Integrated workflow for assessing mitochondrial toxicity of compounds.
References
- 1. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Zidovudine-induced experimental myopathy: dual mechanism of mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AZT-induced mitochondrial toxicity: an epigenetic paradigm for dysregulation of gene expression through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azidothymidine-triphosphate impairs mitochondrial dynamics by disrupting the quality control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absence of a universal mechanism of mitochondrial toxicity by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pcrbio.com [pcrbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. agilent.com [agilent.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Method for Depletion of Mitochondria DNA in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. Functional Mitochondrial Toxicity Assay (Seahorse XFe96) | Cyprotex | Evotec [evotec.com]
- 26. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and Other L-Nucleosides in Antiviral and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Preclinical Performance of Novel L-Nucleoside Analogs.
This guide provides a detailed comparison of the efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and other selected L-nucleosides, focusing on their potential as antiviral and anticancer agents. The information presented is curated from various preclinical studies to aid in the evaluation and future development of this class of therapeutic compounds. L-nucleosides, being the enantiomers of natural D-nucleosides, often exhibit unique biological activities, including improved metabolic stability and distinct toxicity profiles.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for the in vitro anticancer and antiviral activities of this compound and other relevant L-nucleoside analogs. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of L-Nucleoside Analogs
| Compound | Cell Line | Assay Type | IC50 / ED50 (µM) | Citation |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Murine L1210 Leukemia | Cytotoxicity | 10 | [1] |
| Murine Sarcoma 180 | Cytotoxicity | 1 | [1] | |
| 3'-Amino-2',3'-dideoxycytidine | Murine L1210 Leukemia | Cytotoxicity | 0.7 | [2] |
| Murine Sarcoma 180 | Cytotoxicity | 4.0 | [2] | |
| Troxacitabine (a beta-L-dioxolane-cytidine) | Various Human Cancer Cell Lines | Cytotoxicity | Broad Activity | [3] |
| Clofarabine (a purine nucleoside analog) | Various Solid Tumor and Leukemia Cell Lines | Cytotoxicity | 0.028–0.29 |
Note: Data for this compound was not explicitly found in the searched literature. The data presented is for structurally related compounds to provide a comparative context.
Table 2: Antiviral Activity of L-Nucleoside and Related Analogs
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | Citation |
| β-L-3'-Azido-3'-deoxythymidine (β-L-AZT) | HIV-1 | PBM cells | Replication Inhibition | Inactive | [4] |
| β-D-3'-Azido-3'-deoxythymidine (β-D-AZT) | HIV-1 | PBM cells | Replication Inhibition | Potent | [4] |
| 2'-Azido-2',3'-dideoxyuridine | HIV | H9 cells | Replication Inhibition | Not Significant | [5] |
| 2'-Azido-2',3'-dideoxy-5-methyluridine | HIV | H9 cells | Replication Inhibition | Not Significant | [5] |
| Lamivudine (3TC) | HIV, HBV | Various | Reverse Transcriptase Inhibition | Potent | [6] |
| Emtricitabine (FTC) | HIV | Various | Reverse Transcriptase Inhibition | Potent | [6] |
Note: Specific antiviral data for this compound was not available in the searched literature. The table includes data for other azido- and L-nucleoside analogs to provide a comparative landscape.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the L-nucleoside analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antiviral Activity Assessment (Plaque Reduction Assay)
The plaque reduction assay is a standard method used to measure the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus in the presence of serial dilutions of the L-nucleoside analog.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of L-nucleoside analogs.
References
- 1. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Effects of beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate on host and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 9. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and Zidovudine (AZT) in Antiviral Assays
For Immediate Release
This guide provides a detailed comparison of the antiviral activities of two nucleoside analogs: 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and the well-established antiretroviral drug, Zidovudine (AZT). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction
Zidovudine (AZT), a thymidine analog, was the first antiretroviral medication approved for the treatment of HIV/AIDS.[1][2] It functions as a nucleoside reverse transcriptase inhibitor (NRTI), effectively terminating the viral DNA chain elongation process.[3] In contrast, this compound is an L-nucleoside analog, a stereoisomer of the naturally occurring D-nucleosides. While some L-nucleosides have demonstrated potent antiviral activities, specific comparative data against established drugs like AZT is crucial for evaluating their therapeutic potential.[1][4]
Mechanism of Action
Both this compound and Zidovudine are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[1][3]
Zidovudine (AZT): Cellular kinases convert AZT into AZT-triphosphate (AZT-TP). AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT). The 3'-azido group on AZT-TP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and inhibition of viral replication.[3]
This compound: Similarly, it is anticipated that this compound is converted to its 5'-triphosphate derivative within the cell. This active form is then thought to act as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of the viral DNA chain. The presence of the 3'-azido group is the primary cause of this chain termination.[1]
Comparative Antiviral Efficacy
While direct, side-by-side comparative studies with extensive quantitative data are limited in the public domain, available information indicates that this compound possesses strong antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] The following table summarizes available efficacy and cytotoxicity data for both compounds.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zidovudine (AZT) | HIV-1 | PBM | 0.013 | >10 | >769 | [5] |
| This compound | HIV | N/A | Strong Activity | N/A | N/A | [1] |
| HBV | N/A | Strong Activity | N/A | N/A | [1] |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to cause a 50% reduction in cell viability. SI: Selectivity Index (CC50/EC50). A higher SI indicates a more favorable safety profile. N/A: Data not available in the reviewed sources.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound and Zidovudine.
HIV Reverse Transcriptase (RT) Activity Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of HIV reverse transcriptase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, oligo(dT) primer, and radioactively labeled or non-radioactively tagged deoxythymidine triphosphate (dTTP).
-
Compound Incubation: The test compound (e.g., the triphosphate form of this compound or AZT) is pre-incubated with purified HIV-1 RT.
-
Reaction Initiation: The reaction is initiated by adding the reaction mixture to the enzyme-compound solution.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Quantification: The amount of incorporated labeled dTTP is quantified using scintillation counting (for radioactive labels) or colorimetric/fluorometric methods (for non-radioactive tags). The reduction in signal in the presence of the compound compared to a control indicates the level of RT inhibition.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).
Protocol:
-
Cell Seeding: Susceptible host cells (e.g., MT-4 or CEM-SS cells) are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the cells and incubated.
-
Virus Infection: A standardized amount of virus (e.g., HIV-1) is added to the wells containing cells and the compound. Control wells with uninfected cells and infected cells without the compound are included.
-
Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric reagent such as MTT, XTT, or a neutral red-based assay. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is calculated.
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with antiviral assays to determine the concentration of the compound that is toxic to the host cells.
Protocol:
-
Cell Seeding: Host cells are seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plate is incubated for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Cell viability is measured using a method identical to the CPE inhibition assay (e.g., MTT).
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
Conclusion
Both Zidovudine and this compound function as nucleoside analog reverse transcriptase inhibitors. While Zidovudine is a well-characterized antiviral drug, preliminary data suggests that this compound also exhibits strong antiviral activity against HIV and HBV. Further comprehensive studies providing detailed quantitative comparisons of their efficacy and cytotoxicity are warranted to fully elucidate the therapeutic potential of this L-nucleoside analog. The experimental protocols provided herein serve as a foundation for such comparative evaluations.
References
- 1. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-nucleoside enantiomers as antivirals drugs: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro activity of long-chain 5'-O-[(alkoxycarbonyl)phosphinyl]-3'-azido-3'-deoxythymidines against wild-type and AZT- and foscarnet-resistant strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 3'-fluoro vs 3'-azido substituted pyrimidine nucleosides
A Comparative Analysis of 3'-Fluoro vs. 3'-Azido Substituted Pyrimidine Nucleosides
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] These molecules mimic natural nucleosides and, after intracellular phosphorylation to their triphosphate forms, can be incorporated into growing DNA or RNA chains by polymerases.[2][3] Modifications at the 3'-position of the sugar moiety are particularly critical, as the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.[4][5] This guide provides a comparative analysis of two key 3'-substitutions on pyrimidine nucleosides: the 3'-fluoro (3'-F) and the 3'-azido (3'-N₃) groups. We will objectively compare their performance based on experimental data, focusing on their antiviral and anticancer activities, mechanisms of action, and pharmacokinetic profiles.
The substitution of the 3'-hydroxyl group with either a fluorine atom or an azido group profoundly impacts the molecule's biological properties. Fluorine, being the most electronegative element and small in size, can increase the metabolic stability of the glycosidic bond and alter the sugar pucker conformation, which can influence enzyme recognition.[2][6] The azido group is a larger substituent that also effectively blocks chain elongation and has demonstrated potent biological activity, most notably in the case of 3'-azido-3'-deoxythymidine (AZT, Zidovudine), the first approved drug for HIV/AIDS.[4][7]
Comparative Biological Activity
The antiviral and anticancer potency of these analogs is typically quantified by the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.[8]
Antiviral Activity
Both 3'-fluoro and 3'-azido pyrimidine nucleosides exhibit a broad spectrum of antiviral activity, particularly against retroviruses like HIV. The 3'-azido group on the sugar ring has been shown to confer the most potent antiviral activity in several studies.[7] For instance, 3'-azido-3'-deoxythymidine (AZT) is highly active against HIV-1.[9] Its fluoro-counterpart, 3'-fluoro-3'-deoxythymidine (FLT), also shows anti-HIV-1 potency that is slightly better than or equal to that of AZT in some cell lines.[10]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT4 | ~0.006 | >200 | >33,000 | [10] |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | Primary Human Lymphocytes | 0.23 | >100 | >435 | [9] |
| 3'-Fluoro-3'-deoxythymidine (FLT) | HIV-1 | MT4 | 0.0052 | >244 | >47,000 | [10] |
| 3'-Azido-5-ethyl-2',3'-dideoxyuridine | M. bovis, M. avium, Mtb | - | 1–5 µg/mL | - | - | [11] |
| 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine | HBV / HCV | - | Moderate / Weak Inhibition | Non-cytotoxic | - | [12] |
| 3'-deoxy-3'-fluoroadenosine | TBEV, Zika, West Nile | PS, HBCA | 1.1 - 4.7 | >25 | >5.3 - >22.7 | [13] |
Table 1: Comparative antiviral activity of representative 3'-azido and 3'-fluoro nucleosides. Note that direct comparison is challenging due to variations in viruses, cell lines, and assay conditions across different studies.
Anticancer Activity
Beyond their antiviral effects, 3'-azido nucleosides, particularly AZT, have been investigated for their anticancer properties. AZT has been shown to inhibit the growth of breast and ovarian cancer cell lines in vitro.[14][15] This effect is partly attributed to the inhibition of telomerase, an enzyme active in over 85% of human cancers that is responsible for maintaining telomere length and enabling cellular immortality.[15] Chronic exposure of mammary carcinoma cells to AZT has been demonstrated to reduce tumorigenicity and induce senescence and apoptosis.[16]
| Compound | Cancer Cell Line | Parameter | Result | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | Breast Cancer Cell Lines | Growth Inhibition | Inhibited growth in a wide range of concentrations. | [14] |
| 3'-Azido-3'-deoxythymidine (AZT) | Breast Cancer Cell Lines | Telomerase Activity | Inhibited telomerase activity. | [14] |
| 3'-Azido-3'-deoxythymidine (AZT) | Ovarian Cancer (HO-8910) | Proliferation (IC₅₀) | Dose- and time-dependent inhibition. | [15] |
| 3'-Azido-3'-deoxythymidine (AZT) | Ovarian Cancer (HO-8910) | Telomerase Activity | Dose- and time-dependent inhibition. | [15] |
Table 2: Anticancer activity of 3'-azido-3'-deoxythymidine (AZT).
Mechanism of Action
The primary mechanism of action for both 3'-fluoro and 3'-azido substituted pyrimidine nucleosides is the inhibition of viral nucleic acid synthesis.[3] This process involves several key intracellular steps.
-
Cellular Uptake: The nucleoside analog enters the host cell. Studies indicate that FLT permeates cell membranes via a carrier-mediated mechanism, whereas AZT transport occurs through simple diffusion.[10]
-
Intracellular Phosphorylation: The analog is sequentially phosphorylated by host cell kinases to its active triphosphate form.[2][17] This activation is crucial; cell lines deficient in thymidine kinase, the enzyme for the first phosphorylation step, show resistance to AZT.[17][18]
-
Incorporation and Chain Termination: The nucleoside triphosphate analog is recognized by viral reverse transcriptase or polymerase and incorporated into the nascent viral DNA or RNA strand.[3] Because the analog lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, the elongation of the nucleic acid chain is terminated.[5]
Caption: General mechanism of action for 3'-substituted nucleoside analogs.
Comparative Pharmacokinetics and Metabolism
Pharmacokinetic studies, primarily in rhesus monkeys, reveal similarities and differences between FLT and AZT.[19] Both compounds exhibit relatively short half-lives, ranging from 0.58 to 1.4 hours.[19] However, their absorption and metabolism can differ.
| Parameter | 3'-Fluoro-3'-deoxythymidine (FLT) | 3'-Azido-3'-deoxythymidine (AZT) | Species | Reference |
| Half-life (t½) | 0.58 - 1.4 h | Similar to FLT | Rhesus Monkey | [19] |
| Oral Bioavailability | Variable (21% to 95%) | - | Rhesus Monkey | [19] |
| Subcutaneous Bioavailability | 52% to 59% | - | Rhesus Monkey | [19] |
| CSF/Serum Ratio (1h) | ~0.15 | ~0.15 | Rhesus Monkey | [19] |
| Intracellular Triphosphate (FLTTP vs AZTTP) | 2- to 3-fold higher in MT4 cells; 4- to 6-fold higher in stimulated PBLs | Lower than FLTTP | Human Cells | [10] |
| Metabolism | Glucuronidation readily detected in urine | - | Rhesus Monkey | [19] |
Table 3: Comparative pharmacokinetic parameters of FLT and AZT.
A key finding is that the intracellular concentration of the active triphosphate metabolite of FLT (FLTTP) can be significantly higher than that of AZT (AZTTP) in certain human cells.[10] This could contribute to its potent antiviral activity. Both drugs can penetrate the central nervous system, with cerebrospinal fluid to serum concentration ratios of about 0.15 one hour after administration.[19]
Experimental Protocols
The evaluation of novel nucleoside analogs involves a standardized workflow to determine their efficacy and safety profile.
Caption: General experimental workflow for evaluating nucleoside analogs.
Antiviral Efficacy Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the concentration of a compound that inhibits viral replication by 50% (EC₅₀).[8]
-
Cell Seeding: Seed a confluent monolayer of appropriate host cells (e.g., Vero cells for HSV-1) in 6-well plates and incubate until fully confluent.
-
Compound Preparation: Prepare serial dilutions of the test nucleoside analog in a cell culture medium.
-
Viral Infection: Remove the growth medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of the test compound. A "no-drug" control is included.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-4 days).
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain them with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of the compound that reduces the viability of uninfected host cells by 50% (CC₅₀).[20]
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include "cells-only" (no drug) and "medium-only" (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours) at 37°C in a CO₂ incubator.[20]
-
Reagent Addition: Add a combined MTS/PMS solution to each well.[20] MTS is bioreduced by viable cells into a colored formazan product.
-
Incubation: Incubate for 1-4 hours until the color develops.
-
Data Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to the percentage of cell viability relative to the "cells-only" control. The CC₅₀ is calculated by plotting cell viability against the drug concentration.
Telomerase Activity Assay (TRAP-ELISA)
This protocol measures the effect of a compound on telomerase activity, which is relevant for anticancer studies.[15]
-
Cell Treatment and Lysis: Treat cancer cells (e.g., HO-8910) with various concentrations of the test compound for a specified time (e.g., 24, 48, 72 hours).[15] Harvest and lyse the cells to prepare a cell extract containing telomerase.
-
Telomere Elongation (TRAP Reaction): In a reaction tube, combine the cell extract with a biotinylated telomerase substrate (TS) primer, dNTPs, and a TRAP reaction buffer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
Amplification: Amplify the extended products via PCR using the TS primer and a reverse primer specific to the telomeric repeats. The reverse primer is often labeled with digoxigenin (DIG).
-
Detection (ELISA): Transfer the PCR product to a streptavidin-coated microplate. The biotinylated end of the amplified product binds to the streptavidin.
-
Antibody Binding: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). This antibody binds to the DIG-labeled end of the amplified product.
-
Substrate Reaction: Add a peroxidase substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Data Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The absorbance is proportional to the telomerase activity in the original cell extract.
-
Data Analysis: Compare the absorbance from treated cells to untreated controls to determine the percentage of inhibition of telomerase activity.
Conclusion
Both 3'-fluoro and 3'-azido substitutions on pyrimidine nucleosides create potent inhibitors of viral replication and, in some cases, cancer cell proliferation. The 3'-azido group, exemplified by AZT, has a long-standing clinical history and proven efficacy against HIV and potential applications in oncology through mechanisms like telomerase inhibition.[14][16] The 3'-fluoro substitution, found in analogs like FLT, offers comparable or even superior antiviral potency in some contexts, potentially due to more efficient intracellular conversion to its active triphosphate form.[10] While both classes share a fundamental mechanism of action as chain terminators, differences in cellular uptake, metabolic activation, and pharmacokinetic profiles are critical considerations in drug development.[10][19] The choice between these substitutions for a therapeutic candidate depends on the specific disease target, desired pharmacokinetic properties, and overall safety profile. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel nucleoside analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparisons of anti-human immunodeficiency virus activities, cellular transport, and plasma and intracellular pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cell growth and telomerase activity of breast cancer cells in vitro by 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic in vitro exposure to 3'-azido-2', 3'-dideoxythymidine induces senescence and apoptosis and reduces tumorigenicity of metastatic mouse mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracellular metabolism of 3'-azido-3'-deoxythymidine (AZT): a nuclear magnetic resonance study on T-lymphoblastoid cell lines with different resistance to AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation Framework for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine as a DNA Chain Terminator: A Comparative Guide
Notice: Extensive searches for specific experimental data on 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine (L-FAC) as a DNA chain terminator did not yield publicly available quantitative performance data or direct comparative studies. This guide will therefore focus on the established scientific framework for validating such a compound, using data from well-characterized nucleoside reverse transcriptase inhibitors (NRTIs) as benchmarks for comparison. The methodologies and data presented herein serve as a template for the evaluation of novel therapeutic candidates like L-FAC.
Introduction to Nucleoside Analogs as DNA Chain Terminators
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy, particularly against retroviruses like the human immunodeficiency virus (HIV). These compounds are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form, act as fraudulent substrates for viral reverse transcriptase (RT).[1] Their incorporation into the nascent viral DNA strand leads to the termination of chain elongation because they lack the essential 3'-hydroxyl group required to form the next phosphodiester bond.[2] This mechanism effectively halts viral replication.
The validation of a new NRTI, such as L-FAC, involves a series of rigorous in vitro experiments to determine its potency against the target virus, its selectivity, and its potential for toxicity in host cells.
Mechanism of Action: DNA Chain Termination
The antiviral activity of NRTIs is dependent on their conversion to the triphosphate metabolite by host cellular kinases. This active form then competes with natural deoxynucleotide triphosphates for incorporation by the viral reverse transcriptase. The structural modification at the 3' position of the ribose sugar—in the case of L-FAC, an azido group—prevents the addition of the next nucleotide, thus terminating the DNA chain.
Caption: Intracellular activation and mechanism of DNA chain termination by an NRTI.
Comparative Performance Data of Established NRTIs
To validate L-FAC, its antiviral potency and cytotoxicity would be compared against established drugs. The following tables provide reference data for commonly used NRTIs, illustrating the key metrics used in such evaluations.
Table 1: In Vitro Antiviral Activity against HIV-1
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1LAI | HT4-6C | 0.013 | [3] |
| Zidovudine (AZT) | HTLV-III | - | 0.23 | [4] |
| Lamivudine (3TC) | HIV-1 | - | - | Data not found |
| Emtricitabine (FTC) | HIV-1 | - | - | Data not found |
EC50 (50% Effective Concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher potency.
Table 2: In Vitro Cytotoxicity in Human Cell Lines
| Compound | Cell Line | TC50 (µM) | Selectivity Index (SI) | Reference |
| Zidovudine (AZT) | HT4-6C | >1000 | >76,923 | [3] |
| Lamivudine (3TC) | - | - | - | Data not found |
| Emtricitabine (FTC) | - | - | - | Data not found |
TC50 (50% Toxic Concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = TC50/EC50) is a measure of the drug's therapeutic window.
Experimental Protocols for Validation
The validation of L-FAC would require a series of standardized in vitro assays. The general protocols for these key experiments are outlined below.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the direct inhibitory effect of the active triphosphate form of L-FAC on the activity of purified viral reverse transcriptase.
Methodology:
-
Preparation of L-FAC Triphosphate: The active triphosphate form of L-FAC would need to be chemically synthesized.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A homopolymeric template/primer such as poly(rA)/oligo(dT) is prepared along with the natural substrate (e.g., dTTP) and a radiolabeled tracer.
-
Assay Reaction: The reaction mixture contains the RT enzyme, template/primer, varying concentrations of the inhibitor (L-FAC triphosphate), and the natural substrate mix. The reaction is initiated and allowed to proceed at 37°C.
-
Quantification: The reaction is stopped, and the amount of radiolabeled nucleotide incorporated into the new DNA strand is quantified using methods like trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting enzyme activity against inhibitor concentration.
Cell-Based Antiviral Assay
Objective: To measure the ability of L-FAC to inhibit viral replication in a cellular context.
Methodology:
-
Cell Culture: A susceptible human cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
-
Infection: Cells are infected with a known titer of a laboratory-adapted or clinical isolate of the target virus (e.g., HIV-1).
-
Drug Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of L-FAC and control drugs (e.g., AZT, 3TC).
-
Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Endpoint Measurement: The extent of viral replication is measured. Common methods include:
-
P24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
RT Activity Assay: Measures the level of reverse transcriptase activity in the supernatant.
-
Cytopathic Effect (CPE) Assay: For viruses that kill the host cells, cell viability is measured using a reagent like MTT or MTS.
-
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is determined from the dose-response curve.
Cytotoxicity Assay
Objective: To assess the toxicity of L-FAC to the host cells used in the antiviral assay.
Methodology:
-
Cell Culture and Treatment: Uninfected cells are cultured in the presence of the same serial dilutions of L-FAC used in the antiviral assay.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) which quantifies metabolic activity, or by using trypan blue exclusion to count viable cells.
-
Data Analysis: The drug concentration that reduces cell viability by 50% (TC50 or CC50) is calculated. This value is then used to determine the Selectivity Index (SI = TC50/EC50), a critical measure of a drug's therapeutic potential.
Caption: Experimental workflow for the in vitro validation of a novel NRTI.
Conclusion
The validation of this compound as a DNA chain terminator requires a systematic evaluation of its biochemical and cellular activities. While its structure is consistent with that of a nucleoside analog inhibitor, its efficacy and safety profile can only be determined through the experimental protocols outlined in this guide. By comparing its EC50, TC50, and Selectivity Index to those of established drugs like Zidovudine and Lamivudine, researchers can objectively assess its potential as a novel antiviral agent. Further studies would also be necessary to understand its spectrum of activity, resistance profile, and pharmacokinetic properties.
References
- 1. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro activity of long-chain 5'-O-[(alkoxycarbonyl)phosphinyl]-3'-azido-3'-deoxythymidines against wild-type and AZT- and foscarnet-resistant strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine and Other Key Cytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine (L-FddC) with other notable cytidine analogs, including Lamivudine (3TC), Emtricitabine (FTC), and the anticancer agent Gemcitabine. The information presented is intended to support research and development efforts in antiviral and anticancer therapies by offering a clear, objective overview of the performance and characteristics of these compounds based on available experimental data.
Quantitative Performance Data
The following tables summarize the antiviral and cytotoxic profiles of L-FddC and its counterparts. Data from various studies have been compiled to facilitate a direct comparison of their efficacy and safety.
Table 1: Comparative Antiviral Activity against HIV-1
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| L-FddC | Human PBM | Potent, order of activity > ddC | >100 | High |
| Lamivudine (3TC) | Human PBM | 0.002 - 0.02 | >100 | >5000 |
| Emtricitabine (FTC) | Human PBM | 0.0013 - 0.0064 | >50 | >7812 |
Table 2: Comparative Antiviral Activity against HBV
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| L-FddC | 2.2.15 | >90% inhibition at 1 µM | >100 | High |
| Lamivudine (3TC) | 2.2.15 | 0.01 - 0.1 | >100 | >1000 |
| Emtricitabine (FTC) | HepG2 | 0.007 | >20 | >2857 |
Table 3: Comparative Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Gemcitabine | Pancreatic Cancer Cell Lines | 0.04 - 15 |
| Breast Cancer Cell Lines | 0.003 - 1 | |
| Non-Small Cell Lung Cancer | 0.01 - 5 |
Mechanism of Action: A Shared Pathway of Activation
L-FddC, Lamivudine, and Emtricitabine are all nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action relies on their intracellular conversion to the active triphosphate form. This metabolic activation is a three-step phosphorylation process, primarily initiated by the host cell enzyme deoxycytidine kinase (dCK).[1] Once converted, the triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV), leading to chain termination upon incorporation into the growing viral DNA strand.
References
Evaluating the Selectivity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine for Viral Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective antiviral agents is a cornerstone of infectious disease research. Nucleoside analogs, a prominent class of antiviral drugs, function by targeting viral polymerases, the enzymes responsible for replicating the viral genome. A critical attribute of any successful nucleoside analog is its high selectivity for viral polymerases over host cell polymerases, which minimizes toxicity and enhances the therapeutic window. This guide provides a comparative framework for evaluating the selectivity of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine, a novel nucleoside analog, for various viral polymerases. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from closely related and structurally similar nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT) and 2′-deoxy-2′-β-fluoro-4′-azidocytidine (azvudine), to establish a robust methodology for its evaluation.
Mechanism of Action: A Common Pathway
Nucleoside analogs typically exert their antiviral effects through a common mechanism of action. After entering a host cell, the analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite then competes with the natural corresponding deoxynucleotide triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the nucleoside analog, which lacks a 3'-hydroxyl group, results in chain termination, thereby halting viral replication.
Caption: General mechanism of action for nucleoside analog antivirals.
Comparative Selectivity Data of Related Nucleoside Analogs
To infer the potential selectivity of this compound, we can examine the selectivity profiles of well-characterized azido- and fluoro-substituted nucleoside analogs. The following tables summarize the inhibitory activity of these compounds against various viral and human polymerases.
Table 1: Inhibitory Activity of 3'-Azido-3'-deoxythymidine Triphosphate (AZTTP) against Viral and Human DNA Polymerases
| Polymerase | Organism/Virus | Inhibition Constant (Ki) µM | Selectivity Index (Ki Human Pol / Ki Viral Pol) |
| Reverse Transcriptase | HIV-1 | 0.0075[1] | - |
| DNA Polymerase α | Human | >300[2] | >40,000 |
| DNA Polymerase β | Human | No significant inhibition[1] | - |
| DNA Polymerase γ | Human | No significant inhibition[1] | - |
| DNA Polymerase δ | Human | >300[2] | >40,000 |
Data from related compounds is used to illustrate the expected evaluation framework.
Table 2: Relative Incorporation Efficiency of 2′-deoxy-2′-β-fluoro-4′-azidocytidine Triphosphate (FNC-TP) by Various Viral Polymerases
| Viral Polymerase | Virus | Relative Incorporation Efficiency (Vmax/Km) |
| Reverse Transcriptase (RT) | HIV-1 | Highest[3][4] |
| RNA-dependent RNA Polymerase (RdRp) | Hepatitis C Virus (HCV) | High[3][4] |
| RNA-dependent RNA Polymerase (RdRp) | Respiratory Syncytial Virus (RSV) | Moderate[3][4] |
| RNA-dependent RNA Polymerase (RdRp) | Dengue Virus Type 2 (DENV-2) | Low[3][4] |
| RNA-dependent RNA Polymerase (RdRp) | SARS-CoV-2 | Very Low[3][4] |
This data for a related cytidine analog highlights the differential selectivity across various viral polymerases.[3][4]
Experimental Protocols for Evaluating Selectivity
A thorough evaluation of the selectivity of this compound requires a series of well-defined biochemical and cell-based assays.
In Vitro Polymerase Inhibition Assays
These assays directly measure the inhibitory effect of the triphosphate form of the nucleoside analog on purified viral and human polymerases.
a. Primer Extension Assay:
This is a fundamental assay to determine the mechanism of inhibition (chain termination) and to quantify the inhibitory potency.
-
Objective: To determine if the triphosphate analog acts as a chain terminator and to calculate its inhibition constant (Ki) or IC50 value.
-
Methodology:
-
A radiolabeled or fluorescently labeled primer is annealed to a specific template (DNA or RNA).
-
The primer-template complex is incubated with the purified polymerase (e.g., HIV-1 reverse transcriptase or human DNA polymerase α).
-
The reaction mixture contains the four natural dNTPs and varying concentrations of the test compound in its triphosphate form.
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The extent of primer elongation and the position of chain termination are visualized by autoradiography or fluorescence imaging.
-
The concentration of the analog that reduces the amount of full-length product by 50% (IC50) is determined. For competitive inhibitors, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a primer extension assay.
b. Michaelis-Menten Kinetics:
This analysis provides a detailed understanding of how the analog interacts with the polymerase active site.
-
Objective: To determine the kinetic parameters (Km and Vmax) for the incorporation of the nucleoside analog triphosphate compared to the natural substrate.
-
Methodology:
-
Primer extension assays are performed with varying concentrations of both the natural dNTP and the analog triphosphate.
-
The initial rates of incorporation are measured.
-
The data are fitted to the Michaelis-Menten equation to determine Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
-
The selectivity of the polymerase for the natural substrate over the analog is expressed as the ratio of their Vmax/Km values.
-
Cell-Based Antiviral Activity and Cytotoxicity Assays
These assays evaluate the compound's efficacy in a biological context and its potential for toxicity.
a. Antiviral Activity Assay:
-
Objective: To determine the effective concentration (EC50) of the compound that inhibits viral replication in cell culture.
-
Methodology:
-
Susceptible host cells are infected with the virus of interest.
-
The infected cells are treated with a range of concentrations of the test compound.
-
After an incubation period, the extent of viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or enzyme-linked immunosorbent assays (ELISA) for viral antigens.
-
The EC50 value is calculated from the dose-response curve.
-
b. Cytotoxicity Assay:
-
Objective: To determine the concentration of the compound that is toxic to host cells (CC50).
-
Methodology:
-
Uninfected host cells are incubated with a range of concentrations of the test compound.
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or trypan blue exclusion.
-
The CC50 value is calculated from the dose-response curve.
-
c. Selectivity Index (SI):
The therapeutic potential of an antiviral compound is often expressed by its selectivity index, which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic candidate.
Conclusion
The evaluation of this compound for its selectivity towards viral polymerases is a critical step in its development as a potential antiviral agent. While direct experimental data for this specific molecule is not yet widely available, a well-established framework for such an evaluation exists, as demonstrated by the extensive research on related nucleoside analogs like AZT and azvudine. By employing a combination of in vitro polymerase inhibition assays and cell-based antiviral and cytotoxicity assays, researchers can systematically determine its potency, mechanism of action, and selectivity profile. The comparative data and detailed protocols provided in this guide offer a comprehensive roadmap for the rigorous assessment of this and other novel nucleoside analogs, ultimately contributing to the discovery of safer and more effective antiviral therapies.
References
- 1. Effects of beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate on host and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine: A Comparative Analysis Against Established Antiviral Drugs
A comprehensive review of available scientific literature reveals a significant gap in publicly accessible data regarding the in vivo antiviral efficacy of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. While its chemical structure as a nucleoside analogue suggests potential antiviral or antitumor properties, published research detailing its performance in animal models against specific viral pathogens and in direct comparison with established antiviral drugs is not currently available.
This compound is identified as a purine nucleoside analogue.[1] Compounds of this class are known to potentially exert their biological effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1] However, specific in vivo studies demonstrating these effects in the context of viral infections for this particular compound are not described in the reviewed literature.
Our extensive search for experimental data did not yield any studies that would allow for a direct comparison of this compound with established antiviral agents such as Zidovudine (AZT) or Lamivudine (3TC). Consequently, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the absence of the necessary source information.
Research on similar but distinct nucleoside analogues provides context for the potential mechanisms of action that this compound might employ. For instance, the well-studied drug Zidovudine (3'-azido-3'-deoxythymidine or AZT) acts as a reverse transcriptase inhibitor, thereby disrupting the replication of retroviruses like HIV. While this provides a theoretical framework, it is not a substitute for specific experimental evidence for the compound .
Given the lack of available data, we are unable to provide the requested "Publish Comparison Guides." Further research and publication of in vivo studies are required to ascertain the antiviral efficacy and potential therapeutic utility of this compound. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific databases for any future publications that may address this knowledge gap.
References
Comparative study of the metabolic pathways of different fluorinated nucleosides
A Comparative Guide to the Metabolic Pathways of Fluorinated Nucleosides
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the metabolic pathways, mechanisms of action, and performance metrics of three key fluorinated nucleoside analogues: Gemcitabine, Sofosbuvir, and Trifluridine. The objective is to offer a clear, data-driven comparison to inform research and drug development efforts.
Introduction to Fluorinated Nucleosides
Fluorinated nucleosides are a class of antimetabolite drugs that are structurally similar to natural nucleosides. By substituting a hydrogen atom with a fluorine atom, these analogues gain unique biochemical properties that allow them to interfere with nucleic acid synthesis and repair. This interference is the basis of their therapeutic effects in oncology and virology. Once transported into cells, these prodrugs must undergo intracellular phosphorylation to their active triphosphate forms. The efficiency of this activation, their interaction with target enzymes, and their susceptibility to catabolic degradation are critical determinants of their overall efficacy. This guide examines these distinct metabolic fates and provides a quantitative comparison.
Metabolic Pathway of Gemcitabine (dFdC)
Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analogue primarily used in chemotherapy. Its efficacy is dependent on intracellular activation and is limited by catabolic degradation.
Anabolism (Activation): Gemcitabine is a prodrug that requires sequential phosphorylation to become pharmacologically active.[1]
-
Monophosphorylation: Gemcitabine is first phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation pathway.[1]
-
Diphosphorylation: dFdCMP is converted to gemcitabine diphosphate (dFdCDP) by UMP/CMP kinase.[2]
-
Triphosphorylation: Finally, dFdCDP is phosphorylated by nucleoside-diphosphate kinase to the active triphosphate form, dFdCTP.[2]
Mechanism of Action: The cytotoxic effect of Gemcitabine is achieved through a dual mechanism:
-
DNA Incorporation: The active dFdCTP metabolite competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This action results in "masked chain termination," where one additional nucleotide is incorporated before DNA synthesis is irreversibly halted, preventing repair by proofreading enzymes.[3]
-
Enzyme Inhibition: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase (RNR) . This enzyme is crucial for producing the deoxynucleotides required for DNA synthesis.[4] Inhibition of RNR depletes the cellular pool of dCTP, which further enhances the incorporation of dFdCTP into DNA.[4]
Catabolism (Inactivation): The majority of administered Gemcitabine is rapidly inactivated in the liver, blood, and other tissues by the enzyme cytidine deaminase (CDA) , which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1]
Metabolic Pathway of Sofosbuvir
Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analogue used for the treatment of Hepatitis C virus (HCV) infection. Its "ProTide" technology is designed for efficient delivery to hepatocytes and subsequent intracellular activation.
Anabolism (Activation): Sofosbuvir's activation pathway bypasses the often-inefficient initial phosphorylation step required by many nucleoside analogues.
-
Hydrolysis: After uptake into hepatocytes, the carboxyl ester moiety of Sofosbuvir is cleaved by human Cathepsin A (CatA) or Carboxylesterase 1 (CES1) .[5]
-
Phosphoramidate Cleavage: The phosphoramidate group is then cleaved by Histidine triad nucleotide-binding protein 1 (HINT1) , which releases the monophosphate metabolite (GS-331007 monophosphate).[5]
-
Diphosphorylation & Triphosphorylation: The monophosphate is subsequently phosphorylated twice by host kinases (UMP-CMPK1 and NDPK ) to form the active triphosphate metabolite, GS-461203.[6]
Mechanism of Action: The active metabolite GS-461203 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase .[7] It mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA strand. Upon incorporation, it acts as a non-obligate chain terminator, preventing the elongation of the viral RNA and thus halting viral replication.[1][7]
Catabolism (Inactivation): The primary circulating metabolite of Sofosbuvir is the pharmacologically inactive nucleoside GS-331007 , which is formed by dephosphorylation of the monophosphate intermediate.[5] GS-331007 accounts for over 90% of the systemic drug-related material and is primarily cleared by the kidneys.[5][8]
Metabolic Pathway of Trifluridine (FTD) / Tipiracil (TPI)
Trifluridine is a thymidine-based nucleoside analogue that, due to rapid degradation, is co-formulated with Tipiracil, an inhibitor of the catabolizing enzyme. This combination is used in oncology.
Role of Tipiracil: Trifluridine is a substrate for thymidine phosphorylase (TP) , an enzyme that rapidly metabolizes it into an inactive form, 5-(trifluoromethyl)uracil, primarily via first-pass metabolism in the liver.[9][10] Tipiracil is a potent TP inhibitor that is co-administered with Trifluridine to prevent this degradation, thereby significantly increasing the bioavailability and systemic exposure of Trifluridine.[10][11]
Anabolism (Activation) of Trifluridine:
-
Monophosphorylation: Following uptake into cancer cells, Trifluridine is phosphorylated by thymidine kinase 1 (TK1) to form trifluridine monophosphate (FTD-MP).[12][13]
-
Diphosphorylation & Triphosphorylation: FTD-MP is subsequently converted to the diphosphate (FTD-DP) and then the active triphosphate (FTD-TP) forms by thymidylate kinase (TYMK) and nucleoside diphosphate kinase (NDK), respectively.[13]
Mechanism of Action: Trifluridine exhibits a dual antitumor mechanism:
-
DNA Incorporation (Primary Mechanism): The primary mechanism of cytotoxicity is the incorporation of the active FTD-TP metabolite into DNA in place of thymidine triphosphate.[6][14] This incorporation leads to DNA damage, dysfunction, and inhibition of cell proliferation.[14]
-
Enzyme Inhibition: The monophosphate form, FTD-MP, also acts as an inhibitor of thymidylate synthase (TS) .[12] TS is the enzyme responsible for the de novo synthesis of dTMP. Its inhibition leads to a depletion of thymidine nucleotides, further disrupting DNA synthesis.[12][15] However, DNA incorporation is considered the principal mechanism of action in the clinical setting.[12]
Comparative Analysis of Metabolic and Pharmacodynamic Parameters
This section summarizes key quantitative data to allow for an objective comparison of the three fluorinated nucleosides.
Table 1: Comparison of Activating and Catabolic Enzyme Kinetics
| Parameter | Gemcitabine | Sofosbuvir | Trifluridine / Tipiracil |
|---|---|---|---|
| Primary Activating Enzyme | Deoxycytidine Kinase (dCK) | Cathepsin A / CES1 & HINT1 | Thymidine Kinase 1 (TK1) |
| Substrate Affinity (Km) | 4.6 µM (for dCK)[1] | N/A (Prodrug hydrolysis) | Data not available |
| Primary Catabolic Enzyme | Cytidine Deaminase (CDA) | N/A (Dephosphorylation) | Thymidine Phosphorylase (TP) |
| Catabolic Affinity (Km) | 95.7 µM (for CDA)[1] | N/A | N/A |
| Inhibitor of Catabolism | N/A | N/A | Tipiracil (TPI) |
| Inhibitor Potency (IC₅₀) | N/A | N/A | 14 - 35 nM (for TPI vs. TP)[16] |
| Inhibitor Potency (Ki) | N/A | N/A | 17 - 20 nM (for TPI vs. TP)[16] |
Table 2: Comparison of Drug Activity and Intracellular Concentrations
| Parameter | Gemcitabine | Sofosbuvir | Trifluridine |
|---|---|---|---|
| Primary Target | DNA / Ribonucleotide Reductase | HCV NS5B Polymerase | DNA / Thymidylate Synthase |
| Active Metabolite | dFdCTP / dFdCDP | GS-461203 | FTD-TP / FTD-MP |
| Target Inhibition (IC₅₀) | N/A (dFdCDP vs RNR) | 0.7 - 2.1 µM (GS-461203 vs NS5B)[17] | N/A (FTD-MP vs TS) |
| Cell Growth Inhibition (IC₅₀) | ~0.004 - >100 µM (Cell line dependent)[18] | N/A (Antiviral) | 0.23 - 7.0 µM (Gastric cancer cell lines)[19] |
| Intracellular Concentration | Varies by cell type and dCK activity | Median total hepatic metabolites: 77.1 µM[20] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated nucleoside metabolism and activity.
Protocol 1: Measurement of Intracellular Nucleoside Triphosphates by LC-MS/MS
This method is used to quantify the levels of active triphosphate metabolites (e.g., dFdCTP, GS-461203, FTD-TP) within cells.
Objective: To extract and quantify intracellular nucleoside triphosphates.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a desired density (e.g., 1 x 10⁸ cells). Treat with the fluorinated nucleoside at specified concentrations and time points.
-
Cell Harvesting: Harvest cells by centrifugation after washing twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Metabolite Extraction:
-
Resuspend the cell pellet in a fixed volume (e.g., 1 mL) of ice-cold 60% methanol.[21]
-
Vortex the suspension vigorously for 3 minutes.
-
Sonicate the sample in an ice bath to ensure complete cell lysis.[6]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) at 4°C for 20 minutes to pellet cell debris.[6]
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
For analysis of low-concentration deoxynucleoside triphosphates, it may be necessary to remove the much more abundant ribonucleoside triphosphates via enzymatic treatment (e.g., with acid phosphatase) or specific chromatographic methods.[21]
-
-
LC-MS/MS Analysis:
-
Inject a prepared aliquot of the supernatant into an HPLC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., porous graphitic carbon) for separation of the different nucleotide species.[6]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and fragment ions for each target triphosphate.[6]
-
-
Quantification: Generate standard curves using known concentrations of the nucleoside triphosphate analytes. Calculate the intracellular concentrations based on the standard curve and normalize to the initial cell number.
Protocol 2: Thymidine Kinase 1 (TK1) Activity Assay
This assay measures the rate-limiting step in the activation of Trifluridine. A similar principle can be applied to measure dCK activity for Gemcitabine using a different substrate.
Objective: To quantify the enzymatic activity of TK1 in cell or tissue extracts.
Methodology (Non-Radioactive Immunoassay):
-
Extract Preparation: Prepare cell or tissue lysates in a suitable buffer that preserves enzyme activity. Determine the total protein concentration of the extract (e.g., using a Bradford assay).
-
Enzymatic Reaction:
-
Incubate a known amount of protein extract with a reaction mixture containing a substrate analogue (e.g., 3′-azido-2′,3′-deoxythymidine, AZT) and ATP as the phosphate donor.[22]
-
The TK1 in the sample will phosphorylate AZT to AZT 5′-monophosphate (AZTMP).
-
-
Quantification of Product (ELISA):
-
The amount of AZTMP produced is measured using a competitive immunoassay.
-
Add the reaction mixture to microplate wells coated with specific anti-AZTMP antibodies.
-
Add a known amount of enzyme-labeled AZTMP (e.g., AZTMP-peroxidase conjugate). The labeled and unlabeled AZTMP will compete for antibody binding sites.
-
After incubation and washing, add a chromogenic substrate for the enzyme (e.g., TMB for peroxidase). The color development is inversely proportional to the amount of AZTMP produced in the initial enzymatic reaction.
-
-
Calculation: Determine the concentration of AZTMP from a standard curve and calculate the TK1 activity, typically expressed as pmol of product formed per minute per mg of protein.
Protocol 3: Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)
This assay measures the inhibition of TS by the monophosphate metabolite of Trifluridine.
Objective: To determine the inhibitory potential of a compound against TS activity in intact cells.
Methodology:
-
Cell Culture: Culture cells (e.g., L1210 leukemia cells) and treat with various concentrations of the inhibitor (e.g., FTD-MP or its precursor, Trifluridine).
-
Substrate Incubation: Add a radiolabeled substrate precursor, such as [5-³H]deoxyuridine, to the cell culture.[23] This precursor is taken up by the cells and converted intracellularly to the direct TS substrate, [5-³H]dUMP.
-
Enzymatic Reaction: The TS enzyme catalyzes the conversion of [5-³H]dUMP to dTMP. In this reaction, the tritium atom at the 5-position is displaced and released into the aqueous environment as tritiated water ([³H]H₂O).[23]
-
Separation: Stop the reaction (e.g., by adding acid). Separate the tritiated water from the remaining radiolabeled nucleotides and cell debris. This can be achieved by adding activated charcoal, which binds the nucleotides, followed by centrifugation.[24]
-
Quantification: Measure the radioactivity in the supernatant (aqueous fraction) using a liquid scintillation counter. The amount of tritium released is directly proportional to the TS activity.
-
Analysis: Compare the TS activity in inhibitor-treated cells to untreated control cells to determine the percent inhibition and calculate IC₅₀ values.
References
- 1. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Algorithmic Modeling Quantifies the Complementary Contribution of Metabolic Inhibitions to Gemcitabine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement for Thymidine Kinase [creative-enzymes.com]
- 11. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
- 12. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the phosphorylated metabolites of gemcitabine and of difluorodeoxyuridine by LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. tga.gov.au [tga.gov.au]
- 18. Gemcitabine chemoresistance and molecular markers associated with gemcitabine transport and metabolism in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Plan for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, actionable guidance for the safe handling and proper disposal of 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is a fluorinated azido-nucleoside analog and should be handled with caution due to its potential reactivity and cytotoxicity.
I. Hazard Assessment
-
Azido Group Hazards: Organic azides are energetic molecules that can be sensitive to heat, shock, and friction. A primary concern is their reaction with acids, which can produce the highly toxic and explosive hydrazoic acid. Contact with heavy metals, such as lead and copper found in plumbing, can form dangerously shock-sensitive metal azides. Therefore, direct disposal of this compound down the drain is strictly prohibited.
-
Fluorinated Nucleoside Analog Hazards: Many nucleoside analogs are cytotoxic, meaning they can be harmful to cells. While specific toxicological data for this compound are unavailable, it is prudent to treat it as a potentially cytotoxic substance. This necessitates measures to prevent exposure through skin contact, inhalation, or ingestion.
-
Stability Assessment: The stability of organic azides can be estimated by the carbon-to-nitrogen (C/N) ratio. The molecular formula for this compound is C9H11FN6O4.[1][2][3][4] This gives a C/N ratio of 9/6 or 1.5. Organic azides with a C/N ratio between 1 and 3 should be handled with care, stored at low temperatures, and protected from light.
II. Quantitative Data Summary
No specific quantitative toxicity or reactivity data for this compound was found during the literature search. The following table provides general stability guidelines for organic azides based on their Carbon-to-Nitrogen ratio.
| Parameter | Value/Guideline | Source |
| Molecular Formula | C9H11FN6O4 | [1][2][3][4] |
| Carbon-to-Nitrogen (C/N) Ratio | 1.5 | Calculated |
| Stability Guideline for C/N between 1 and 3 | Can be synthesized and isolated, but should be stored below room temperature at no more than 1 M concentration and at a maximum of 5 grams of material. | General guidance for organic azides |
III. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using non-sparking tools (e.g., plastic scoops).
-
Decontamination: Clean the spill area with a suitable laboratory decontaminant, followed by a thorough rinse with water.
-
Waste Disposal: Place all contaminated materials, including PPE, into a clearly labeled hazardous waste container.
IV. Experimental Protocol: Chemical Deactivation (Quenching) of the Azido Group
For small quantities of this compound waste, chemical deactivation of the hazardous azido group is the recommended procedure before disposal. This protocol is adapted from standard procedures for quenching sodium azide.
Materials:
-
Waste solution of this compound (ensure concentration is below 5% in water or an appropriate solvent)
-
20% aqueous solution of sodium nitrite (NaNO2)
-
20% aqueous solution of sulfuric acid (H2SO4)
-
Stir plate and stir bar
-
Three-necked flask
-
Dropping funnel
-
pH paper
-
Starch-iodide paper
Procedure:
-
Setup: In a chemical fume hood, place the waste solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Dilution: If necessary, dilute the waste solution with water to ensure the concentration of the azido compound is below 5%.
-
Addition of Sodium Nitrite: With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azido compound.
-
Acidification: Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid. Continue adding acid until the solution is acidic to pH paper and gas evolution (nitrogen oxides) ceases.
-
Completion Test: Test the solution for the presence of excess nitrite by placing a drop of the solution on starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.
-
Neutralization: After confirming the reaction is complete, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.
-
Disposal: The neutralized, quenched solution can now be disposed of as hazardous aqueous waste according to your institution's guidelines.
V. Disposal of Unquenched Compound and Contaminated Materials
If chemical deactivation is not feasible, or for the disposal of the neat compound and heavily contaminated materials, the following procedures must be followed:
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. Use non-metallic containers and tools to avoid the formation of explosive metal azides.
-
Waste Segregation: Do not mix azide-containing waste with acidic waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the hazardous waste in a cool, dry, and well-ventilated area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
VI. Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
